Product packaging for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene(Cat. No.:CAS No. 661463-13-4)

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B1289492
CAS No.: 661463-13-4
M. Wt: 250.02 g/mol
InChI Key: BSSKDKZDQARXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO3 B1289492 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene CAS No. 661463-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKDKZDQARXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591857
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-13-4
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661463-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of four different functional groups on the benzene ring—bromo, fluoro, methoxy, and nitro moieties—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution, while the bromo group also allows for participation in cross-coupling reactions. This guide provides a comprehensive overview of the known chemical properties and synthetic methodologies related to this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties are based on computational models and data for structurally related compounds.

PropertyValueSource
CAS Number 661463-13-4[1][2]
Molecular Formula C₇H₅BrFNO₃[2]
Molecular Weight 250.02 g/mol [2]
Melting Point 152°C - 156°C[3]
Boiling Point No experimental data available
Density No experimental data available
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
XLogP3 2.5[2]

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.58 (d, J=8.1 Hz, 1H), 7.40 (d, J=9.9 Hz, 1H), 3.96 (s, 3H).[1]

Synthesis

A documented experimental protocol for the synthesis of this compound is outlined below.

Synthesis from 5-fluoro-4-methoxy-2-nitroaniline[1]

This procedure involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative.

Experimental Protocol:

  • Diazotization:

    • Dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).

    • Add 48% hydrobromic acid (12 ml) to the solution.

    • Heat the mixture to reflux for 15 minutes.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C and stir for 15 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml).

    • Cool this solution to 0°C.

    • Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.

    • Warm the reaction mixture to 60°C and stir for 15 minutes.

    • Cool the mixture to room temperature and continue stirring for 1 hour.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography using a mixture of ethyl acetate and hexane (1:8) as the eluent.

    • This process yields this compound as crystals (5 g, 91% yield).[1]

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr) , where a nucleophile can displace either the bromo or the fluoro substituent. The nitro group strongly activates the positions ortho and para to it, making the fluorine atom particularly prone to substitution.

The bromo substituent also opens the door to various palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of more complex molecular architectures.

Given its structure, this compound is a promising building block in medicinal chemistry and drug discovery. The substituted nitrobenzene core is a common feature in many biologically active molecules. This intermediate can be used to synthesize a variety of derivatives for screening in different therapeutic areas. However, at present, there is no publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways.

Caption: Potential reaction pathways for this compound.

Safety Information

No specific safety data sheet (SDS) for this compound (CAS 661463-13-4) is readily available. However, based on the safety information for the closely related isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3), and general knowledge of similar aromatic nitro compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water.

It is imperative to consult a comprehensive and specific Safety Data Sheet for the compound before handling.

Conclusion

This compound is a chemical intermediate with significant potential for synthetic applications, particularly in the fields of pharmaceutical and materials science. Its rich functionality allows for a diverse range of chemical transformations. While some fundamental chemical and synthetic data are available, a more thorough characterization, including comprehensive spectroscopic analysis and an exploration of its biological activities, is required to fully unlock its potential for drug development and other advanced applications. Researchers working with this compound are encouraged to perform detailed analytical and safety assessments.

References

Technical Guide: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 661463-13-4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a key building block in synthetic organic chemistry, particularly relevant to the fields of pharmaceutical research and drug development.

Chemical Properties and Data

This compound is a polysubstituted aromatic compound. Its structure, featuring nitro, bromo, fluoro, and methoxy groups, offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 661463-13-4[1][2]
Molecular Formula C₇H₅BrFNO₃[1][2]
Molecular Weight 250.02 g/mol [1][2]
Appearance Crystalline solid[3]
Density (Predicted) 1.716 ± 0.06 g/cm³
Boiling Point (Predicted) 288.0 ± 35.0 °C at 760 mmHg
¹H-NMR (300 MHz, CDCl₃) δ (ppm): 3.96 (s, 3H), 7.40 (d, J=9.9 Hz, 1H), 7.58 (d, J=8.1 Hz, 1H)[3]

Experimental Protocols

The following sections detail established experimental procedures for the synthesis of this compound and its subsequent application in a key cross-coupling reaction.

Synthesis of this compound

This protocol describes a Sandmeyer-type reaction starting from 5-fluoro-4-methoxy-2-nitroaniline.[3]

Materials:

  • 5-fluoro-4-methoxy-2-nitroaniline (4.1 g)

  • Water (40 ml total)

  • 1,4-Dioxane (10 ml)

  • 48% Hydrobromic acid (24 ml total)

  • Sodium nitrite

  • Copper(I) bromide (3.6 g)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).

  • Add 48% hydrobromic acid (12 ml) to the solution. Heat the mixture to reflux and maintain for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir the mixture for 15 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml). Cool this solution to 0°C.

  • Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.

  • After the addition is complete, warm the reaction mixture to 60°C and stir for 15 minutes.

  • Cool the mixture to room temperature and continue stirring for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield this compound as crystalline solid (5 g, 91% yield).[3]

Buchwald-Hartwig Amination (Representative Protocol)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is fundamental in drug discovery for the formation of C-N bonds. The following is a general, yet detailed, protocol applicable to substrates of this type.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., aniline, morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 ml)

  • Ethyl acetate

  • Celite®

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the desired amine (1.2 mmol) followed by anhydrous toluene (5 ml) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualized Workflows

The following diagrams illustrate the synthetic pathway to this compound and its subsequent use as a scaffold in a typical drug discovery workflow.

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A 5-Fluoro-4-methoxy- 2-nitroaniline B Diazotization (NaNO₂, HBr, 0°C) A->B 1. C Sandmeyer Reaction (CuBr, 0-60°C) B->C 2. D 1-Bromo-5-fluoro- 4-methoxy-2-nitrobenzene C->D Purification

Caption: Synthesis of this compound.

G A 1-Bromo-5-fluoro- 4-methoxy-2-nitrobenzene C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Amine (R-NH₂) B->C D Amino-substituted Intermediate C->D E Reduction of Nitro Group (e.g., H₂, Pd/C) D->E F Aniline Derivative E->F G Further Functionalization (e.g., Amide Coupling) F->G H Complex Drug-like Molecule G->H

Caption: Drug discovery workflow utilizing the title compound.

References

Elucidation of the Molecular Architecture: A Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, a substituted aromatic compound with potential applications in synthetic chemistry and drug discovery. This document details the key identifiers, synthesis, and spectroscopic properties of the molecule, offering a foundational resource for researchers working with this and structurally related compounds.

Chemical Identity and Properties

This compound is a poly-substituted benzene derivative. Its chemical structure incorporates a bromine atom, a fluorine atom, a methoxy group, and a nitro group, leading to a unique combination of electronic and steric properties that make it a valuable synthetic intermediate.

A notable ambiguity exists regarding its primary identifier, with two CAS numbers frequently associated with this compound: 661463-13-4 and 935288-20-3 . While both are referenced in commercial and database sources, 661463-13-4 is the primary CAS number listed in major chemical databases such as PubChem.[1] Researchers are advised to consider both identifiers when conducting literature and database searches.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₃[2]
Molecular Weight 250.02 g/mol [2][3]
IUPAC Name This compound
Synonyms 4-Bromo-2-fluoro-5-nitroanisole, 2-bromo-4-fluoro-5-methoxy-nitrobenzene[1]
Physical State Solid[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing from commercially available precursors. A key intermediate in this pathway is 5-fluoro-4-methoxy-2-nitroaniline.

Synthesis of this compound from 5-fluoro-4-methoxy-2-nitroaniline

This procedure involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) is dissolved in a mixture of water (20 ml) and 1,4-dioxane (10 ml). To this solution, 48% hydrobromic acid (12 ml) is added. The mixture is heated to reflux for 15 minutes. Subsequently, the reaction is cooled to 0°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature at 0°C, and the mixture is stirred for an additional 15 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, copper(I) bromide (3.6 g) is dissolved in a solution of 48% hydrobromic acid (12 ml) and water (20 ml), and this solution is also cooled to 0°C. The previously prepared diazonium salt solution is then added dropwise to the copper(I) bromide solution, maintaining the temperature at 0°C.

  • Work-up and Purification: The reaction mixture is warmed to 60°C and stirred for 15 minutes, then allowed to cool to room temperature and stirred for an additional hour. The product is extracted with ethyl acetate. The organic phase is washed sequentially with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:8) to yield this compound as a crystalline solid.

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reagent cluster_product Final Product 5-fluoro-4-methoxy-2-nitroaniline 5-fluoro-4-methoxy-2-nitroaniline Diazonium Salt Diazonium Salt 5-fluoro-4-methoxy-2-nitroaniline->Diazonium Salt 0°C NaNO2, HBr, H2O, 1,4-Dioxane NaNO2, HBr, H2O, 1,4-Dioxane NaNO2, HBr, H2O, 1,4-Dioxane->Diazonium Salt This compound This compound Diazonium Salt->this compound 0°C to 60°C CuBr, HBr CuBr, HBr CuBr, HBr->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data and Structural Confirmation

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)Assignment
3.96 ppmsinglet3H--OCH₃
7.40 ppmdoublet1H9.9 HzAromatic H
7.58 ppmdoublet1H8.1 HzAromatic H

Experimental Protocol: The ¹H NMR spectrum was acquired on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

¹³C NMR Spectroscopy (Predicted)

Due to the absence of readily available experimental data, a predicted ¹³C NMR spectrum is presented. The presence of the fluorine atom is expected to introduce C-F coupling, complicating the spectrum.

Predicted Chemical Shift (δ)Assignment
~57 ppm-OCH₃
~105-160 ppm (multiple signals)Aromatic Carbons

Note: The chemical shifts of the aromatic carbons are influenced by the complex interplay of the electronic effects of the four different substituents and will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~1520-1560 and ~1340-1380N-O stretching (nitro group)
~1250C-O stretching (aryl ether)
~1000-1100C-F stretching
~3000-3100C-H stretching (aromatic)
~2850-2960C-H stretching (methyl)
Mass Spectrometry (Expected Fragmentation)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z ≈ 250 and 252, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Expected Fragmentation Pattern:

  • Loss of NO₂: A significant fragment would likely be observed corresponding to the loss of the nitro group (M - 46).

  • Loss of CH₃: A fragment corresponding to the loss of the methyl group from the methoxy moiety (M - 15) is also probable.

  • Loss of CO: Subsequent fragmentation of the ether could lead to the loss of a carbonyl group (M - 28).

Structural Elucidation Workflow and Biological Context

The definitive determination of a novel chemical structure follows a logical workflow. While no specific biological activity has been reported for this compound, nitroaromatic compounds are known to participate in various biological processes, often through redox cycling and the generation of reactive oxygen species.

G Synthesis_Purification Synthesis and Purification MS Mass Spectrometry (MS) Synthesis_Purification->MS NMR NMR Spectroscopy (1H, 13C, etc.) Synthesis_Purification->NMR IR_UV IR and UV-Vis Spectroscopy Synthesis_Purification->IR_UV Elemental_Analysis Elemental Analysis Synthesis_Purification->Elemental_Analysis Structure_Proposal Structure Proposal MS->Structure_Proposal NMR->Structure_Proposal IR_UV->Structure_Proposal Elemental_Analysis->Structure_Proposal Xray_Crystallography X-ray Crystallography Structure_Proposal->Xray_Crystallography for confirmation Final_Structure Definitive Structure Elucidation Structure_Proposal->Final_Structure Xray_Crystallography->Final_Structure

Caption: General workflow for the structural elucidation of a novel compound.

Many nitroaromatic compounds can undergo enzymatic reduction to form nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals. This redox cycling can lead to oxidative stress, a condition implicated in various pathological states.

G Nitroaromatic Nitroaromatic Compound Nitro_Radical Nitro Radical Anion Nitroaromatic->Nitro_Radical Enzyme Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Enzyme->Nitro_Radical Nitro_Radical->Nitroaromatic Regeneration Superoxide Superoxide Radical (O2-) Nitro_Radical->Superoxide Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress

Caption: Potential pathway of nitroaromatic-induced oxidative stress.

This guide serves as a comprehensive starting point for researchers interested in this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and further investigation in various fields of chemical and biomedical research.

References

Spectroscopic and Synthetic Profile of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS No: 661463-13-4), a key intermediate in medicinal chemistry and materials science. This document details available spectroscopic data (¹H NMR), and provides predicted data for ¹³C NMR, IR, and MS, alongside detailed experimental protocols. A complete synthesis workflow is also presented.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Synonyms 4-Bromo-2-fluoro-5-nitroanisole
CAS Number 661463-13-4[1]
Molecular Formula C₇H₅BrFNO₃[1]
Molecular Weight 250.02 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

The experimental ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzAssignment
7.58Doublet (d)1H8.1Aromatic Proton
7.40Doublet (d)1H9.9Aromatic Proton
3.96Singlet (s)3H-Methoxy Protons (-OCH₃)

Note: The assignments are based on typical chemical shifts for protons in similar chemical environments.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for this compound has been found in the public domain. The following data is predicted based on computational models and analysis of structurally similar compounds.

Predicted Chemical Shift (ppm)Assignment
~155-160 (d, J≈250 Hz)C-F
~145-150C-NO₂
~140-145C-OCH₃
~120-125C-H
~115-120 (d, J≈25 Hz)C-H
~110-115 (d, J≈5 Hz)C-Br
~55-60-OCH₃

Disclaimer: This is predicted data and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy (Predicted)

No experimental IR spectrum for this compound has been found in the public domain. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H Stretch
~2950-2850Weak-MediumAliphatic C-H Stretch (-OCH₃)
~1600-1585Medium-StrongAromatic C=C Stretch
~1550-1500StrongAsymmetric NO₂ Stretch
~1475-1450MediumAromatic C=C Stretch
~1350-1300StrongSymmetric NO₂ Stretch
~1275-1200StrongAryl-O Stretch (asymmetric)
~1050-1000MediumAryl-O Stretch (symmetric)
~1200-1100StrongC-F Stretch
~700-500Medium-StrongC-Br Stretch

Disclaimer: This is predicted data and should be confirmed by experimental analysis.

Mass Spectrometry (MS) (Predicted)

No experimental mass spectrum for this compound has been found in the public domain. The following are predicted major fragments and their mass-to-charge ratios (m/z) under electron ionization (EI).

The molecular ion peak [M]⁺ should be observed at m/z 249 and 251 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Predicted m/zFragment
249/251[C₇H₅BrFNO₃]⁺ (Molecular Ion)
234/236[M - CH₃]⁺
204/206[M - NO₂]⁺
125[M - Br - NO₂]⁺
76[C₆H₄]⁺

Disclaimer: This is predicted data and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 5-fluoro-4-methoxy-2-nitroaniline via a Sandmeyer-type reaction.

Materials:

  • 5-fluoro-4-methoxy-2-nitroaniline

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Water

  • 1,4-Dioxane

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-4-methoxy-2-nitroaniline in a mixture of water and 1,4-dioxane.

  • Add 48% hydrobromic acid to the solution.

  • Heat the mixture to reflux for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C and stir for 15 minutes.

  • Warm the reaction mixture to 60°C and stir for an additional 15 minutes.

  • Cool the mixture to room temperature and continue stirring for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield this compound as crystals.

Spectroscopic Analysis Protocols

NMR Spectroscopy: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for protons.

IR Spectroscopy (Solid State): A small amount of the solid sample is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (Electron Ionization): A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV). The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio and detected.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Reaction cluster_workup Workup & Purification cluster_product Final Product 5-fluoro-4-methoxy-2-nitroaniline 5-fluoro-4-methoxy-2-nitroaniline HBr_NaNO2 HBr, NaNO2 0°C 5-fluoro-4-methoxy-2-nitroaniline->HBr_NaNO2 Diazonium_Salt Intermediate Diazonium Salt HBr_NaNO2->Diazonium_Salt Reaction Warming to 60°C Diazonium_Salt->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for handling, reaction setup, and characterization of the compound.

PropertyValueSource
CAS Number 661463-13-4[1][2]
Molecular Formula C₇H₅BrFNO₃[1][3]
Molecular Weight 250.02 g/mol [1]
Appearance Crystals, Solid[2][3][4]
Purity Typically ≥95%[3]
Storage Sealed in dry, 2-8°C[4]

Note: Specific experimental data for melting point, boiling point, density, and solubility of this compound were not available in the reviewed literature. For a structurally similar isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, solubility is reported as very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water[5].

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is crucial for researchers requiring this compound as a starting material or intermediate.

Synthesis of this compound from 5-Fluoro-4-methoxy-2-nitroaniline [2]

Materials:

  • 5-fluoro-4-methoxy-2-nitroaniline (4.1 g)

  • Water (40 ml total)

  • 1,4-dioxane (10 ml)

  • 48% Hydrobromic acid (24 ml total)

  • Sodium nitrite

  • Copper (I) bromide (3.6 g)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) is dissolved in a mixture of water (20 ml) and 1,4-dioxane (10 ml).

  • 48% hydrobromic acid (12 ml) is added to the solution.

  • The mixture is heated and refluxed for 15 minutes.

  • The reaction mixture is then cooled to 0°C.

  • An aqueous solution of sodium nitrite is slowly added dropwise, and the mixture is stirred at 0°C for 15 minutes to form the diazonium salt.

  • In a separate flask, a solution of copper (I) bromide (3.6 g) dissolved in water (20 ml) and 48% hydrobromic acid (12 ml) is prepared and maintained at 0°C.

  • The previously prepared diazonium salt solution is added dropwise to the copper (I) bromide solution while maintaining the temperature at 0°C.

  • The reaction mixture is warmed to 60°C and stirred for 15 minutes.

  • After warming, the mixture is cooled to room temperature and stirring is continued for 1 hour.

  • The reaction mixture is extracted with ethyl acetate.

  • The organic phase is washed sequentially with water.

  • The organic phase is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield the final product, this compound crystals (5 g, 91% yield).

Product Characterization: The final product can be characterized using ¹H-NMR spectroscopy. The expected signals in CDCl₃ are: δ (ppm): 3.96 (3H, s), 7.40 (1H, d, J=9.9 Hz), 7.58 (1H, d, J=8.1 Hz)[2].

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 5-fluoro-4-methoxy-2-nitroaniline Diazotization Diazotization (NaNO₂, HBr, 0°C) Start->Diazotization Dissolve in H₂O/Dioxane, add HBr Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazonium->Sandmeyer Workup Workup & Purification (Extraction, Chromatography) Sandmeyer->Workup Warm to 60°C, then cool Product This compound Workup->Product

References

Navigating the Chemical Landscape of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Guide to Synonyms, and Isomeric Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. Furthermore, it delineates the distinct nomenclature of its structural isomers to prevent ambiguity in research and chemical sourcing.

Core Compound: this compound

Chemical Structure: The primary compound of interest, this compound, is a substituted benzene ring with a specific arrangement of bromo, fluoro, methoxy, and nitro functional groups.

Identifiers and Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. The most critical identifier is the CAS (Chemical Abstracts Service) number, which is unique to this specific chemical structure.

Identifier TypeValue
CAS Number 661463-13-4
IUPAC Name This compound[1]
Synonyms 4-Bromo-2-fluoro-5-nitroanisole[1]
4-bromo-2-fluoro-5-nitrophenyl methyl ether[1]
Benzene, 1-bromo-5-fluoro-4-methoxy-2-nitro-[1]
2-Bromo-4-fluoro-5-methoxy-nitrobenzene[1]
PubChem CID 17976310[1]
Molecular Formula C7H5BrFNO3[1][2]
Molecular Weight 250.02 g/mol [1][2]

Distinguishing Isomers

It is crucial to differentiate this compound from its isomers, which have the same molecular formula but different arrangements of substituents on the benzene ring. This distinction is vital for accurate experimental design and interpretation of results.

Isomer 1: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

This isomer differs in the positions of the fluoro, methoxy, and nitro groups relative to the bromo substituent.

Identifier TypeValue
CAS Number 935288-20-3[3][4][5]
IUPAC Name 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
Synonyms 2-bromo-5-fluoro-4-nitroanisole[3][6]
1-bromo-4-fluoro-2-methoxy-5-nitro-benzene[4][6]
Benzene, 1-bromo-4-fluoro-2-methoxy-5-nitro-[5]
Molecular Formula C7H5BrFNO3[3][4]
Molecular Weight 250.02 g/mol [4]
Isomer 2: 2-Bromo-4-fluoro-6-nitroanisole

Another key isomer with a distinct substitution pattern.

Identifier TypeValue
CAS Number 179897-92-8[7]
Synonyms Benzene, 1-bromo-5-fluoro-2-methoxy-3-nitro-[7]
Molecular Formula C7H5BrFNO3[7]
Molecular Weight 250.0219 g/mol [7]
Isomer 3: 4-bromo-2-fluoro-6-nitroanisole

This isomer presents another unique arrangement of the functional groups.

Identifier TypeValue
CAS Number 74266-66-3[8]
Synonyms 4-Bromo-2-fluoro-6-nitro-1-methoxybenzene[8]
5-Bromo-1-fluoro-2-methoxy-3-nitrobenzene[8]
4-bromo-2-fluoro-6-nitrophenyl methyl ether[8]
Molecular Formula C7H5BrFNO3[8]

Logical Relationships in Isomer Identification

To aid in the clear identification and differentiation of these isomers, the following logical workflow can be conceptualized.

G cluster_input Initial Query cluster_core Primary Compound Identification cluster_isomers Isomer Differentiation This compound This compound CAS_661463_13_4 CAS: 661463-13-4 This compound->CAS_661463_13_4 Identified as Isomer_1 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene CAS: 935288-20-3 This compound->Isomer_1 Distinguish from Isomer_2 2-Bromo-4-fluoro-6-nitroanisole CAS: 179897-92-8 This compound->Isomer_2 Distinguish from Isomer_3 4-bromo-2-fluoro-6-nitroanisole CAS: 74266-66-3 This compound->Isomer_3 Distinguish from Synonyms_Core Synonyms: 4-Bromo-2-fluoro-5-nitroanisole ... CAS_661463_13_4->Synonyms_Core Has

Caption: Isomer identification workflow.

Note on Experimental Protocols and Signaling Pathways: While this guide provides comprehensive information on the nomenclature of this compound and its isomers, detailed experimental protocols and signaling pathway diagrams are beyond its scope. Researchers should refer to specific peer-reviewed literature for such information.

References

An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS No. 661463-13-4). This polysubstituted aromatic compound is a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique arrangement of electron-withdrawing and electron-donating groups, along with multiple reactive sites, offers a versatile platform for a variety of chemical transformations. This document outlines the predicted reactivity at each functional group, provides generalized experimental protocols for key reactions, and discusses the expected stability of the molecule.

Chemical and Physical Properties

This compound is a solid at room temperature. The following table summarizes its key chemical and physical properties based on available data.

PropertyValueSource
CAS Number 661463-13-4[1]
Molecular Formula C₇H₅BrFNO₃[1]
Molecular Weight 250.02 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Bromo-2-fluoro-5-nitroanisole, Benzene, 1-bromo-5-fluoro-4-methoxy-2-nitro-[1]
Computed XLogP3 2.5[1]
Appearance Solid (predicted)
Solubility Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.[2]

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its five substituents on the aromatic ring. The strong electron-withdrawing nitro group significantly influences the molecule's electronic properties, while the bromo, fluoro, and methoxy groups offer specific sites for chemical modification.

Reactivity_Map cluster_Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (SNAr) cluster_Reduction Reduction of Nitro Group cluster_Cross_Coupling Cross-Coupling Reactions cluster_Ether_Cleavage Ether Cleavage This compound This compound SNAr_Products Substitution at C1 (Br) or C5 (F) This compound->SNAr_Products Nu- / Base Amino_Product 5-Bromo-3-fluoro-4-methoxyaniline This compound->Amino_Product H2, Catalyst or Fe/HCl Suzuki_Product Suzuki Coupling Product (C-C bond formation) This compound->Suzuki_Product ArB(OH)2, Pd catalyst, Base Buchwald_Product Buchwald-Hartwig Amination (C-N bond formation) This compound->Buchwald_Product Amine, Pd catalyst, Base Phenol_Product 2-Bromo-4-fluoro-5-hydroxy-1-nitrobenzene This compound->Phenol_Product HBr or BBr3

Caption: Predicted reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho and para to the bromo and fluoro substituents, respectively, activates the aromatic ring for nucleophilic aromatic substitution. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism.[3][4]

  • Reactivity at C1 (Bromine): The bromine atom is a good leaving group and is ortho to the nitro group, making this position susceptible to nucleophilic attack.

  • Reactivity at C5 (Fluorine): The fluorine atom is also a good leaving group in SNAr reactions and is para to the nitro group. In many cases, fluoride is a better leaving group than bromide in SNAr.

The methoxy group at C4 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group is expected to dominate.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group under a variety of conditions. This transformation is fundamental in the synthesis of many pharmaceuticals and other fine chemicals. Common methods include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Raney Nickel may be preferred to minimize dehalogenation.[5]

  • Metal/Acid Reduction: Classic methods like using iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective.

Selective reduction of the nitro group in the presence of halogens is a common challenge, and reaction conditions must be carefully controlled to avoid dehalogenation.

Cross-Coupling Reactions

The carbon-bromine bond at the C1 position is a suitable handle for transition metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to form a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a base.[6][7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[10][11][12][13] This is a powerful method for the synthesis of substituted anilines.

Ether Cleavage

The methoxy group can be cleaved to a hydroxyl group under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).[14][15][16][17] This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.

Electrophilic Aromatic Substitution (EAS)

The presence of the strongly deactivating nitro group makes electrophilic aromatic substitution on this ring highly unfavorable. Any potential EAS would be directed to the positions meta to the nitro group, but the overall deactivation of the ring makes such reactions impractical under standard conditions.

Stability

  • Thermal Stability: Halogenated aromatic compounds often exhibit good thermal stability. However, nitroaromatic compounds can be energetic and may decompose at elevated temperatures. The decomposition is often initiated by the cleavage of the C-NO₂ bond.

  • Photochemical Stability: Nitrobenzenes are known to be photochemically active. Upon absorption of UV light, they can undergo a variety of reactions, including photoreduction and photosubstitution.[18][19][20][21][22] Therefore, the compound should be protected from light to prevent degradation.

  • Hydrolytic Stability: The compound is expected to be stable to water under neutral conditions. The ether linkage is generally stable to hydrolysis except under strong acidic conditions. The aryl-halogen bonds are also hydrolytically stable under normal conditions.

Experimental Protocols (Generalized)

The following are generalized protocols for key transformations. These should be considered as starting points and will likely require optimization for specific substrates and scales.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, solvent, catalyst, and base to a dry flask - Purge with inert gas (N2 or Ar) Start->Reaction_Setup Reaction Reaction: - Heat to desired temperature - Stir for the required time - Monitor by TLC or LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Cool to room temperature - Quench the reaction - Extract with an organic solvent Reaction->Workup Purification Purification: - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₅BrFNO₃. Its structure consists of a benzene ring substituted with one bromine atom, one fluorine atom, a methoxy group, and a nitro group.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of its constituent atoms.

The molecular formula for this compound is C₇H₅BrFNO₃.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.011[1][2][3][4][5]84.077
HydrogenH51.008[6][7][8][9][10]5.040
BromineBr179.904[11][12][13][14]79.904
FluorineF118.998[15][16][17][18]18.998
NitrogenN114.007[19][20][21][22]14.007
OxygenO315.999[23][24][25][26]47.997

Table 2: Molecular Weight Calculation

ComponentFormulaCalculationResult ( g/mol )
This compound C₇H₅BrFNO₃Sum of Total Weights250.023

Synthesis Protocol

A documented method for the synthesis of this compound involves the diazotization of 5-fluoro-4-methoxy-2-nitroaniline followed by a Sandmeyer-type reaction.[27]

Materials and Reagents
  • 5-fluoro-4-methoxy-2-nitroaniline

  • Water (H₂O)

  • 1,4-Dioxane

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Experimental Procedure
  • Dissolution : Dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a solvent mixture of water (20 ml) and 1,4-dioxane (10 ml).[27]

  • Acidification : Add 48% hydrobromic acid (12 ml) to the solution.[27]

  • Reflux : Heat the mixture to reflux and maintain for 15 minutes.[27]

  • Cooling : Cool the reaction mixture to 0°C in an ice bath.[27]

  • Diazotization : Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture. Stir the reaction at 0°C for 15 minutes to form the diazonium salt.[27]

  • Bromination : Warm the reaction mixture to 60°C and stir for 15 minutes.[27]

  • Reaction Completion : Cool the mixture to room temperature and continue stirring for 1 hour.[27]

  • Extraction : Perform a liquid-liquid extraction using ethyl acetate.

  • Washing and Drying : Wash the separated organic phase with water, then dry it over anhydrous magnesium sulfate.[27]

  • Purification : Concentrate the organic phase under reduced pressure. Purify the resulting residue by column chromatography using an eluent of ethyl acetate/hexane (1:8 ratio) to yield the final product, this compound, as crystals.[27]

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow Start Start: 5-fluoro-4-methoxy-2-nitroaniline Dissolution 1. Dissolution (H₂O, 1,4-Dioxane) Start->Dissolution Acidification 2. Acidification & Reflux (48% HBr, 15 min) Dissolution->Acidification Cooling 3. Cooling to 0°C Acidification->Cooling Diazotization 4. Diazotization (NaNO₂, 0°C, 15 min) Cooling->Diazotization Bromination 5. Bromination (Warm to 60°C, 15 min) Diazotization->Bromination Completion 6. Reaction Completion (Cool to RT, 1 hr) Bromination->Completion Extraction 7. Extraction (Ethyl Acetate) Completion->Extraction Purification 8. Washing, Drying & Purification (Column Chromatography) Extraction->Purification End End Product: This compound Purification->End

Caption: Workflow for the synthesis of this compound.

References

Hazards and safety precautions for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS No. 661463-13-4) and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, all safety precautions and hazard information should be treated with the utmost caution, and a thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a substituted nitrobenzene derivative. Due to the presence of nitro, bromo, and fluoro groups, this compound is expected to have hazardous properties and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a summary of the known and anticipated hazards, along with recommended safety precautions.

Hazard Identification and Classification

GHS Hazard Pictograms

Caption: Anticipated GHS pictograms for this compound.

Summary of Potential Hazards
Hazard ClassDescription
Acute Toxicity (Oral) Based on related compounds, may be harmful if swallowed.[1]
Acute Toxicity (Dermal) Based on related compounds, may be harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Based on related compounds, may be harmful if inhaled.[1]
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes available information.

PropertyValue
CAS Number 661463-13-4
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available

Handling and Storage

Proper handling and storage are crucial to minimize risks.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls
  • Use of a certified chemical fume hood is strongly recommended for all handling procedures.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Firefighting Measures and Accidental Release

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

  • Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep up solid material, place it in a suitable, labeled container for disposal.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound is currently available. The toxicological properties have not been fully investigated. Based on its structure, it should be handled with the assumption that it is toxic.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Standard toxicological assays would be required to determine its specific hazard profile.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data (or proxy data) Risk_Assessment->Review_SDS Proceed with caution Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Proceed with caution Work_in_Hood Work in Fume Hood Select_PPE->Work_in_Hood Proceed with caution Use_Min_Quantity Use Minimum Necessary Quantity Work_in_Hood->Use_Min_Quantity Avoid_Contact Avoid Inhalation, Skin/Eye Contact Use_Min_Quantity->Avoid_Contact Decontaminate_Area Decontaminate Work Area Avoid_Contact->Decontaminate_Area After experiment Proper_Disposal Dispose of Waste Properly Decontaminate_Area->Proper_Disposal Wash_Hands Wash Hands Thoroughly Proper_Disposal->Wash_Hands

Caption: A generalized workflow for the safe handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted benzene ring provides a versatile scaffold for further chemical modifications. This document provides a detailed two-step protocol for the synthesis of this compound, starting from 4-fluoro-2-methoxyaniline. The synthesis involves a diazotization-Sandmeyer reaction followed by a regioselective nitration.

The initial step is the conversion of the primary aromatic amine of 4-fluoro-2-methoxyaniline to a diazonium salt, which is then substituted with bromine using a Sandmeyer reaction.[1][2] This reaction is a well-established method for the introduction of a variety of functional groups onto an aromatic ring.[1] The subsequent step involves the nitration of the resulting 4-bromo-2-fluoro-1-methoxybenzene. A similar nitration of a substituted bromofluorotoluene has been reported to proceed with good yield using a mixture of potassium nitrate and concentrated sulfuric acid.[3]

This application note provides detailed experimental procedures, a summary of quantitative data, and a workflow diagram to facilitate the successful synthesis of this compound in a laboratory setting.

Synthetic Pathway

A 4-fluoro-2-methoxyaniline B 4-bromo-2-fluoro-1-methoxybenzene A->B 1. NaNO2, HBr, 0-5 °C 2. CuBr C This compound B->C KNO3, conc. H2SO4 0-25 °C cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration A Dissolve 4-fluoro-2-methoxyaniline in HBr B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min C->D F Add diazonium salt solution to CuBr D->F E Prepare CuBr solution E->F G Warm to RT and stir for 2h F->G H Workup and Extraction G->H I Purification H->I J 4-bromo-2-fluoro-1-methoxybenzene I->J K Dissolve intermediate in conc. H2SO4 J->K L Cool to 0-5 °C K->L M Add KNO3 portion-wise L->M N Warm to 25 °C and stir for 2h M->N O Quench with ice water N->O P Extraction O->P Q Purification P->Q R This compound Q->R

References

Experimental protocol for the nitration of 1-bromo-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene through Electrophilic Aromatic Substitution.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the nitration of 1-bromo-3-fluoro-2-methoxybenzene. The procedure details the necessary reagents, conditions, and purification methods to yield the target compound, 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene. This protocol is intended for use by qualified personnel in a controlled laboratory setting.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in the synthesis of pharmaceuticals and other fine chemicals. The introduction of a nitro group onto an aromatic ring serves as a key step for further functional group transformations, such as reduction to an amine. This protocol describes the regioselective nitration of 1-bromo-3-fluoro-2-methoxybenzene using a standard mixture of concentrated nitric and sulfuric acids. The directing effects of the methoxy, bromo, and fluoro substituents are expected to favor the introduction of the nitro group at the C4 position.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the nitration of 1-bromo-3-fluoro-2-methoxybenzene based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant 1-bromo-3-fluoro-2-methoxybenzene
Product 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Typical Yield 75-85%
Major Isomer 4-nitro isomer
Melting Point Not available

Experimental Protocol

Materials:

  • 1-bromo-3-fluoro-2-methoxybenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq). Dissolve the starting material in dichloromethane (10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0-5 °C throughout the addition.[1][2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene.

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Starting Material: 1-bromo-3-fluoro- 2-methoxybenzene reaction_setup Dissolve in CH₂Cl₂ and Cool to 0-5 °C start->reaction_setup reagents Nitrating Mixture: HNO₃ + H₂SO₄ addition Slow Addition of Nitrating Mixture reagents->addition reaction_setup->addition stirring Stir at 0-5 °C (Monitor by TLC) addition->stirring quenching Quench with Ice Water stirring->quenching extraction Extract with CH₂Cl₂ quenching->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry (MgSO₄) and Concentrate washing->drying purification Purification: Recrystallization or Chromatography drying->purification product Final Product: 1-bromo-3-fluoro-2-methoxy- 4-nitrobenzene purification->product

Caption: Experimental workflow for the nitration of 1-bromo-3-fluoro-2-methoxybenzene.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction is exothermic, and careful temperature control is essential to prevent runaway reactions.[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring a unique substitution pattern of bromo, fluoro, methoxy, and nitro groups, is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the nitro and fluoro groups is expected to facilitate the oxidative addition step in the catalytic cycle, making it a reactive substrate for C-C bond formation.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Product Reductive_Elimination->Ar-Ar' Regeneration Regeneration Reductive_Elimination->Regeneration Regeneration->Pd(0)L2  Regeneration Ar-X 1-Bromo-5-fluoro-4- methoxy-2-nitrobenzene Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical conditions used for the Suzuki coupling of structurally related aryl bromides, providing a starting point for optimization.

Table 1: Recommended Catalysts and Ligands

Catalyst SystemCatalyst Loading (mol%)LigandNotes
Pd(PPh₃)₄1 - 5Triphenylphosphine (integrated)A common and effective catalyst for a wide range of substrates.
Pd(OAc)₂ / SPhos1 - 3SPhosOften provides higher yields and faster reaction times, especially for challenging substrates.
Pd(dppf)Cl₂1 - 3dppf (integrated)A robust catalyst with good functional group tolerance.
Pd₂(dba)₃ / XPhos1 - 3XPhosBuchwald ligands like XPhos are highly effective for sterically hindered or electron-deficient substrates.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₂CO₃2 - 31,4-Dioxane / H₂O80 - 100
Cs₂CO₃2 - 3Toluene / H₂O80 - 110
K₃PO₄2 - 31,4-Dioxane / H₂O80 - 100
Na₂CO₃2 - 3DMF / H₂O90 - 120

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary to achieve the highest yields for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Bromide, Boronic Acid, and Base Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Catalyst and Ligand Solvent->Catalyst Inert Purge with Inert Gas Catalyst->Inert Heating Heat to Desired Temperature with Vigorous Stirring Inert->Heating Monitoring Monitor Progress by TLC/LC-MS Heating->Monitoring Quench Cool to Room Temperature and Quench Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure using Pd(PPh₃)₄
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Procedure using a Buchwald Ligand (e.g., XPhos)
  • Reaction Setup: In a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed toluene (10 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Expected Outcomes

While specific experimental data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides hypothetical expected yields based on the reactivity of structurally similar compounds. These values should serve as a benchmark for optimization studies.

Table 3: Hypothetical Yields for Suzuki Coupling of this compound

Arylboronic AcidSubstituent TypeExpected ProductCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidNeutral2-Fluoro-4-methoxy-5-nitro-1,1'-biphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O901675-85
4-Methoxyphenylboronic acidElectron-donating2-Fluoro-4,4'-dimethoxy-5-nitro-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001280-90
4-Trifluoromethylphenylboronic acidElectron-withdrawing2-Fluoro-4-methoxy-5-nitro-4'-(trifluoromethyl)-1,1'-biphenylPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101085-95
2-Thiopheneboronic acidHeteroaryl2-(5-Fluoro-4-methoxy-2-nitrophenyl)thiophenePd(dppf)Cl₂K₂CO₃DMF/H₂O1001870-80

Safety and Handling

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

This compound is a valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, a wide variety of biaryl and heteroaryl compounds can be synthesized in good to excellent yields. The provided protocols and data serve as a robust starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this versatile building block in their research and development endeavors.

References

Application Notes: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene as a Versatile Building Block for Checkpoint Kinase 1 (Chk1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a key starting material for the synthesis of highly substituted aniline intermediates, which are pivotal in the development of potent and selective kinase inhibitors. This document provides detailed protocols for the utilization of this building block in the synthesis of a key intermediate, 4-fluoro-3-methoxyaniline, and its subsequent application in the generation of 3,5-disubstituted pyrazole-based Checkpoint Kinase 1 (Chk1) inhibitors, a promising class of anti-cancer agents.

Introduction

The strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This compound offers a unique combination of reactive sites, making it a valuable precursor for complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions or can be removed, while the nitro group can be readily reduced to an amine, providing a point for further derivatization. This application note focuses on its role in the synthesis of Chk1 inhibitors, which are of significant interest in oncology for their ability to sensitize cancer cells to traditional chemotherapies.

Core Application: Synthesis of Chk1 Inhibitors

The primary application of this compound in this context is its conversion to 4-fluoro-3-methoxyaniline. This aniline is a crucial intermediate for the construction of 3,5-disubstituted pyrazole cores found in a class of potent Chk1 inhibitors.

Signaling Pathway of Chk1 in Cancer Therapy

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway. In many cancer cells, particularly those with a mutated p53 tumor suppressor, the G1 checkpoint is defective, making them heavily reliant on the S and G2/M checkpoints, which are controlled by Chk1, for DNA repair and survival. Inhibition of Chk1 in these cancer cells abrogates these checkpoints, leading to an accumulation of DNA damage and ultimately, mitotic catastrophe and apoptosis, especially when combined with DNA-damaging chemotherapeutic agents.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis leads to Chk1_Inhibitor Chk1 Inhibitor (e.g., 3,5-disubstituted pyrazole) Chk1_Inhibitor->Chk1 inhibits

Caption: Chk1 signaling pathway and the mechanism of Chk1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-3-methoxyaniline from this compound

This protocol details the reduction of the nitro group and the simultaneous hydrodehalogenation of the bromine atom.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Carbonate (Na₂CO₃)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Ethyl acetate (EtOAc)

  • Celite

Procedure: [1]

  • Under an inert atmosphere, charge a hydrogenation pressure reactor with this compound (1.0 eq), methanol (approx. 8.5 mL per g of starting material), sodium carbonate (0.6 eq), and 10 wt. % Pd/C (approx. 0.43 g per g of starting material).

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the resulting mixture at 50°C.

  • Monitor the reaction for completion (typically 8 hours).

  • After completion, cool the reactor and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-methoxyaniline.

Synthesis_Workflow_1 Start 1-Bromo-5-fluoro-4-methoxy- 2-nitrobenzene Reaction H₂, 10% Pd/C, Na₂CO₃ MeOH, 50°C, 5 bar Start->Reaction Workup Filtration (Celite) Concentration EtOAc Extraction Reaction->Workup Product 4-Fluoro-3-methoxyaniline Workup->Product

Caption: Synthesis of 4-fluoro-3-methoxyaniline.

Protocol 2: General Synthesis of a 3,5-Disubstituted Pyrazole Chk1 Inhibitor

This protocol outlines a general, plausible route for the synthesis of a 3,5-disubstituted pyrazole core, a common scaffold for Chk1 inhibitors, starting from 4-fluoro-3-methoxyaniline.

Step 2a: Diazotization and Sandmeyer Reaction

  • Dissolve 4-fluoro-3-methoxyaniline in an acidic aqueous solution (e.g., HBr).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution to yield 4-bromo-1-fluoro-2-methoxybenzene.

Step 2b: Formylation

  • Subject 4-bromo-1-fluoro-2-methoxybenzene to a formylation reaction (e.g., Vilsmeier-Haack reaction with POCl₃ and DMF) to introduce a formyl group, yielding 5-bromo-2-fluoro-4-methoxybenzaldehyde.

Step 2c: Condensation and Cyclization

  • React the 5-bromo-2-fluoro-4-methoxybenzaldehyde with a substituted hydrazine (e.g., a heterocyclic hydrazine) to form a hydrazone.

  • The hydrazone can then undergo cyclization, often acid- or base-catalyzed, to form the pyrazole ring.

Step 2d: Further Functionalization

  • The resulting pyrazole can be further functionalized. For example, the bromine atom can be used in a Suzuki or Buchwald-Hartwig coupling reaction to introduce various substituents at the 5-position of the pyrazole ring, leading to the final Chk1 inhibitor.

Quantitative Data: Biological Activity of a Representative Chk1 Inhibitor

While a direct synthesis of a named Chk1 inhibitor from this compound with its corresponding biological data is not explicitly detailed in a single publication, the Japanese patent JP6794609B2 describes 3,5-disubstituted pyrazoles with a similar 4-fluoro-3-methoxyphenyl moiety as potent Chk1 inhibitors. The general structure and the reported potency range are presented below.

Compound ClassTargetIC₅₀ Range
3,5-Disubstituted PyrazolesChk1 KinasePotent Inhibition (specific values not translated)

Data inferred from the abstract of patent JP6794609B2.

For a more concrete example, the structurally related Chk1 inhibitor MU380, which features a pyrazole core, has been reported with the following activity:

CompoundTargetIC₅₀ (nM)
MU380Chk1 Kinase2

Data for MU380, a potent Chk1 inhibitor with a pyrazole core.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated through the efficient synthesis of the key intermediate 4-fluoro-3-methoxyaniline, a precursor for a promising class of 3,5-disubstituted pyrazole-based Chk1 inhibitors. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for cancer therapy. The strategic use of this building block allows for the creation of complex and highly functionalized molecules with potential for significant therapeutic impact.

References

The Role of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene in the Development of Checkpoint Kinase 1 (Chk1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene has emerged as a key starting material in the synthesis of targeted cancer therapeutics, specifically in the development of Checkpoint Kinase 1 (Chk1) inhibitors. This aromatic compound serves as a crucial precursor for the synthesis of 4-fluoro-3-methoxyaniline, a pivotal intermediate that is incorporated into the core structures of various Chk1 inhibitors. The inhibition of Chk1 is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents and induce cell death. This application note details the synthetic pathway from this compound to a final drug candidate, provides experimental protocols, and discusses the underlying biological rationale for targeting the Chk1 signaling pathway.

Introduction

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells have defects in other cell cycle checkpoints, such as the p53 pathway, and therefore become highly reliant on the Chk1-mediated checkpoint for survival, especially when treated with DNA-damaging chemotherapies. Consequently, inhibiting Chk1 in combination with chemotherapy can lead to the selective death of cancer cells.

The chemical scaffold of many potent and selective Chk1 inhibitors is built upon a core structure that often incorporates a substituted aniline fragment. This compound is a valuable starting material because it can be efficiently converted to 4-fluoro-3-methoxyaniline, an aniline derivative with a substitution pattern that has proven beneficial for potent kinase inhibition.

Synthetic Pathway and Experimental Protocols

The overall synthetic strategy involves a two-step process: the reduction of the nitrobenzene starting material to the corresponding aniline, followed by the coupling of this aniline intermediate with a suitable heterocyclic core to form the final Chk1 inhibitor.

Step 1: Synthesis of 4-Fluoro-3-methoxyaniline

The reduction of this compound to 4-fluoro-3-methoxyaniline is a key transformation. A recently disclosed patent highlights a method for this conversion.

Experimental Protocol: Reduction of this compound

  • Materials:

    • This compound

    • Methanol

    • Sodium Carbonate

    • 10 wt. % Palladium on activated carbon (Pd/C)

    • Hydrogen gas

    • Celite

    • Ethyl acetate

  • Procedure:

    • Under an inert atmosphere, charge a hydrogenation pressure reactor with this compound (194.6 g, 771 mmol), methanol (1654 mL), sodium carbonate (49.5 g, 467 mmol), and 10 wt. % Pd/C (84.14 g, 3.89 mmol).

    • Apply a pressure of 5 bar of hydrogen to the resulting mixture.

    • Stir the reaction mixture at 50°C for 8 hours.

    • Upon reaction completion, filter the solids through a pad of celite and rinse with methanol (100 mL).

    • Concentrate the combined filtrates under reduced pressure.

    • Take up the residue in ethyl acetate (500 mL) for further use or purification.

This procedure provides the key intermediate, 4-fluoro-3-methoxyaniline, which is then used in the subsequent coupling reaction.

Workflow for the Synthesis of 4-Fluoro-3-methoxyaniline

G start This compound reagents H₂, 10% Pd/C Na₂CO₃, Methanol 50°C, 5 bar start->reagents product 4-Fluoro-3-methoxyaniline reagents->product

Caption: Reduction of the nitrobenzene to the aniline intermediate.

Step 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Chk1 Inhibitor

While a specific Chk1 inhibitor directly synthesized from 4-fluoro-3-methoxyaniline is not explicitly detailed in the readily available literature with a full experimental protocol, the general synthesis of pyrazolo[1,5-a]pyrimidine-based Chk1 inhibitors provides a representative example of how this intermediate would be utilized. The following is a general protocol adapted from known synthetic routes for this class of compounds.

Experimental Protocol: Coupling of 4-Fluoro-3-methoxyaniline with a Halogenated Pyrazolo[1,5-a]pyrimidine Core

  • Materials:

    • 4-Fluoro-3-methoxyaniline

    • Substituted 7-chloro-pyrazolo[1,5-a]pyrimidine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a flame-dried reaction vessel, add the substituted 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), 4-fluoro-3-methoxyaniline (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add Pd₂(dba)₃ (0.05 eq) and anhydrous, degassed 1,4-dioxane.

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine-based Chk1 inhibitor.

General Synthesis of a Pyrazolo[1,5-a]pyrimidine Chk1 Inhibitor

G aniline 4-Fluoro-3-methoxyaniline reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane 110°C aniline->reagents core Substituted 7-chloro-pyrazolo[1,5-a]pyrimidine core->reagents product Pyrazolo[1,5-a]pyrimidine Chk1 Inhibitor reagents->product

Caption: Buchwald-Hartwig amination to form the final inhibitor.

Biological Activity and Signaling Pathway

The synthesized Chk1 inhibitors are designed to interfere with the DNA damage response pathway. In a typical cellular response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[1][2] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing an opportunity for DNA repair.

In cancer cells with a deficient p53 pathway, the Chk1-mediated G2/M checkpoint is critical for survival after DNA damage induced by chemotherapy. By inhibiting Chk1, the cancer cells are unable to arrest their cell cycle, leading to premature entry into mitosis with damaged DNA. This results in mitotic catastrophe and subsequent apoptosis (programmed cell death).

Chk1 Signaling Pathway in DNA Damage Response

G cluster_0 Normal DNA Damage Response vs. Chk1 Inhibition DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Chk1 Activation Chk1 Activation ATR Activation->Chk1 Activation Cdc25 Inactivation Cdc25 Inactivation Chk1 Activation->Cdc25 Inactivation Mitotic Catastrophe Mitotic Catastrophe Chk1 Activation->Mitotic Catastrophe Chk1 Inhibitor Chk1 Inhibitor (from this compound) Chk1 Inhibitor->Chk1 Activation CDK Inactivation CDK Inactivation Cdc25 Inactivation->CDK Inactivation Cell Cycle Arrest Cell Cycle Arrest CDK Inactivation->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: Simplified Chk1 signaling pathway and the effect of inhibition.

Quantitative Data

While a specific Chk1 inhibitor derived directly from this compound with published IC₅₀ values is not available, representative potent pyrazolo[1,5-a]pyrimidine-based Chk1 inhibitors exhibit low nanomolar potency. For instance, closely related analogs have demonstrated IC₅₀ values in the range of 1-10 nM against the Chk1 enzyme. The potency of these compounds is often evaluated in both biochemical and cellular assays.

Compound Class Target Typical IC₅₀ (nM)
Pyrazolo[1,5-a]pyrimidinesChk11 - 10
AminopyrazinesChk15 - 50

Conclusion

This compound is a valuable and strategic starting material for the synthesis of potent Chk1 inhibitors. Its efficient conversion to 4-fluoro-3-methoxyaniline provides a key building block for the construction of complex heterocyclic scaffolds that are central to the design of targeted cancer therapies. The continued exploration of Chk1 inhibitors derived from this and similar precursors holds significant promise for the development of novel and effective treatments for a variety of cancers.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocols are based on established chemical transformations and provide a framework for the synthesis of benzimidazoles, quinoxalines, and other related heterocyclic systems.

Overview of Synthetic Strategies

This compound is a highly functionalized aromatic compound that offers multiple reaction sites for the construction of complex heterocyclic scaffolds. The primary synthetic approaches leveraging this starting material involve:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, generating the corresponding o-phenylenediamine derivative. This intermediate is a key precursor for the synthesis of various fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of the fluorine or bromine atoms under specific conditions.[1][2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse substituents and the formation of complex molecular architectures.[4][5][6]

This document will primarily focus on the synthetic pathways initiated by the reduction of the nitro group to facilitate the synthesis of benzimidazoles and quinoxalines.

Synthesis of Key Intermediate: 2-Bromo-5-fluoro-4-methoxyaniline

The critical first step in the synthesis of many target heterocycles is the selective reduction of the nitro group of this compound to yield 2-Bromo-5-fluoro-4-methoxyaniline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups.[7]

Experimental Protocol: Reduction of this compound

This protocol describes the synthesis of 2-Bromo-5-fluoro-4-methoxyaniline, a key building block for subsequent heterocyclic synthesis.

  • Materials:

    • This compound

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Palladium on Carbon (Pd/C, 10%)

    • Hydrogen gas (H₂) or a hydrogen source like ammonium formate or hydrazine hydrate

    • Inert gas (Nitrogen or Argon)

    • Filter aid (e.g., Celite®)

  • Procedure (Catalytic Hydrogenation):

    • In a suitable reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (0.05-0.10 eq by weight) to the solution under an inert atmosphere.

    • Seal the reaction vessel and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-5-fluoro-4-methoxyaniline.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Data Presentation: Representative Reduction of a Substituted Nitroaniline

Starting MaterialProductReagents and ConditionsYield (%)Reference
1-Bromo-4-fluoro-2-nitrobenzene2-Bromo-5-fluoroanilineIron powder, acetic acid/ethanolNot specified[7]
2-Nitroanilines1,2-DiaminobenzenesZn/NaHSO₃, H₂O, 100°CGood to Excellent[8]
o-Nitroanilines1,2-DiaminobenzenesPd/C, Montmorillonite K-10, H₂High[9]

Synthesis of Substituted Benzimidazoles

Substituted benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[8][9][10] The synthesis of 4-Bromo-6-fluoro-5-methoxy-1H-benzo[d]imidazole derivatives can be achieved through the condensation of the key intermediate, 2-Bromo-5-fluoro-4-methoxyaniline, with various aldehydes or carboxylic acids.

Experimental Protocol: Synthesis of 2-Substituted-4-bromo-6-fluoro-5-methoxy-1H-benzo[d]imidazoles

This protocol outlines the synthesis of benzimidazole derivatives from the corresponding o-phenylenediamine.

  • Materials:

    • 2-Bromo-5-fluoro-4-methoxyaniline

    • Aromatic or aliphatic aldehyde (1.0 eq)

    • Ethanol (EtOH) or Dimethylformamide (DMF)

    • Catalyst (e.g., p-toluenesulfonic acid, boric acid, or a Lewis acid like ZnCl₂)[8]

    • Oxidizing agent (e.g., air, sodium metabisulfite, or hydrogen peroxide)

  • Procedure:

    • Dissolve 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like ethanol or DMF in a round-bottom flask.

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

    • The reaction mixture is then subjected to conditions that facilitate both condensation and subsequent oxidative cyclization. This can often be achieved by refluxing the mixture in the presence of air or by the addition of a mild oxidizing agent.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Benzimidazole Syntheses

o-Phenylenediamine DerivativeAldehydeReagents and ConditionsProductYield (%)Reference
o-Phenylenediamine4-ChlorobenzaldehydeBoric acid, H₂O, rt2-(4-Chlorophenyl)-1H-benzimidazoleNot specified[8]
4-Fluoro-1,2-phenylenediamine4-MethoxybenzaldehydeNot specified5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleNot specified[10]
o-NitroanilineBenzaldehydeZn/NaHSO₃, H₂O, 100°C2-Phenyl-1H-benzimidazole90[8]

Mandatory Visualization

Synthesis_of_Benzimidazoles start This compound intermediate 2-Bromo-5-fluoro-4-methoxyaniline start->intermediate Reduction (e.g., H2, Pd/C) benzimidazole 4-Bromo-6-fluoro-5-methoxy-2-(R)-1H-benzo[d]imidazole intermediate->benzimidazole Condensation & Oxidative Cyclization aldehyde R-CHO (Aldehyde) aldehyde->benzimidazole

Caption: Synthetic pathway to substituted benzimidazoles.

Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-7-methoxyquinoxalines

This protocol describes a general method for the synthesis of quinoxaline derivatives.

  • Materials:

    • 2-Bromo-5-fluoro-4-methoxyaniline

    • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) (1.0 eq)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Inert gas (optional)

  • Procedure:

    • Dissolve 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation: Representative Quinoxaline Synthesis

o-Phenylenediamine1,2-Dicarbonyl CompoundReagents and ConditionsProductYield (%)Reference
Benzene-1,2-diamineGlyoxalEtOH, rtQuinoxaline95General Method
Benzene-1,2-diamineBenzilAcOH, reflux2,3-DiphenylquinoxalineHighGeneral Method

Mandatory Visualization

Synthesis_of_Quinoxalines start This compound intermediate 2-Bromo-5-fluoro-4-methoxyaniline start->intermediate Reduction (e.g., H2, Pd/C) quinoxaline 6-Bromo-8-fluoro-7-methoxy-2,3-(R1,R2)-quinoxaline intermediate->quinoxaline Condensation dicarbonyl R1-CO-CO-R2 (1,2-Dicarbonyl) dicarbonyl->quinoxaline

Caption: Synthetic pathway to substituted quinoxalines.

Further Functionalization via Cross-Coupling and Nucleophilic Substitution

The bromine and fluorine atoms on the synthesized heterocyclic cores provide opportunities for further diversification.

  • Suzuki-Miyaura Coupling: The bromo substituent can be readily utilized in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl, heteroaryl, or vinyl groups.[5][6][11]

  • Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed amination with a wide range of primary and secondary amines.[4][12][13]

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally less reactive than the bromine in cross-coupling reactions, its reactivity in SNAr can be enhanced by the electronic properties of the heterocyclic ring system, allowing for the introduction of nucleophiles such as alkoxides, thiolates, and amines.[1][2][14]

Experimental Workflow Visualization

Functionalization_Workflow cluster_synthesis Heterocycle Synthesis cluster_functionalization Further Diversification start This compound intermediate 2-Bromo-5-fluoro-4-methoxyaniline start->intermediate Reduction heterocycle Bromo- and Fluoro-Substituted Heterocycle intermediate->heterocycle Cyclization suzuki Suzuki Coupling (at Bromo position) heterocycle->suzuki buchwald Buchwald-Hartwig Amination (at Bromo position) heterocycle->buchwald snar Nucleophilic Aromatic Substitution (at Fluoro position) heterocycle->snar

Caption: General workflow for synthesis and diversification.

References

Application Notes and Protocols: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene as a Versatile Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential utility of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene as a key starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs). While direct synthesis of a commercially available API from this specific intermediate is not widely documented, its structure lends itself to the formation of highly substituted aniline derivatives, which are crucial building blocks in numerous targeted therapies, particularly kinase inhibitors.

This document outlines a prospective synthetic pathway to a key aniline intermediate and its subsequent elaboration into a hypothetical API, drawing parallels with the established synthesis of the anticancer drug Vandetanib. The protocols provided are based on analogous reactions reported in the scientific literature.

Overview of Synthetic Strategy

The primary synthetic value of this compound lies in its potential to be converted into 5-bromo-2-fluoro-4-methoxyaniline. This aniline derivative can then serve as a nucleophile in reactions with heterocyclic scaffolds to generate API candidates. The proposed overall synthetic transformation is depicted below:

G start This compound intermediate 5-Bromo-2-fluoro-4-methoxyaniline start->intermediate Nitro Group Reduction api Hypothetical Quinazoline-based API intermediate->api Nucleophilic Aromatic Substitution

Caption: Proposed synthetic pathway from the starting material to a hypothetical API.

Synthesis of the Key Intermediate: 5-Bromo-2-fluoro-4-methoxyaniline

The initial step involves the selective reduction of the nitro group in this compound to an amine. This transformation is a common and generally high-yielding reaction in organic synthesis.

Experimental Protocol: Reduction of the Nitro Group
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions:

    • Iron/Acid: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Catalytic Hydrogenation: The reaction is stirred under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature until the reaction is complete.

  • Work-up and Purification:

    • Iron/Acid: After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Catalytic Hydrogenation: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude 5-bromo-2-fluoro-4-methoxyaniline can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Quantitative Data (Analogous Reactions)
Reaction StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
Nitro ReductionSubstituted NitrobenzeneFe, NH4Cl, EtOH/H2O, refluxSubstituted Aniline85-95>98
Nitro ReductionSubstituted NitrobenzeneH2, Pd/C, EtOH, rtSubstituted Aniline90-99>99

Application in the Synthesis of a Hypothetical Quinazoline-based API

The synthesized 5-bromo-2-fluoro-4-methoxyaniline can be utilized in the synthesis of a hypothetical API, structurally analogous to Vandetanib. This involves a nucleophilic aromatic substitution reaction with a suitable 4-chloroquinazoline derivative.

Experimental Protocol: Synthesis of the Hypothetical API
  • Reaction Setup: In a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), dissolve 5-bromo-2-fluoro-4-methoxyaniline (1.0 eq) and the appropriate 4-chloro-6-methoxy-7-(substituted-methoxy)quinazoline (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) for several hours. The progress of the reaction can be monitored by TLC or LC-MS. In some cases, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be beneficial.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration, washed with the reaction solvent and then a non-polar solvent like diethyl ether, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure hypothetical API.

Quantitative Data (Vandetanib Synthesis Analogy)
Reaction StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
Nucleophilic Aromatic Substitution4-Bromo-2-fluoroaniline4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, i-PrOH, refluxVandetanib80-90>99

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the synthesis and a conceptual signaling pathway that a kinase inhibitor derived from this scaffold might target.

G cluster_0 Synthesis cluster_1 Analysis start 1-Bromo-5-fluoro- 4-methoxy-2-nitrobenzene reduction Nitro Group Reduction start->reduction purification1 Purification of Aniline reduction->purification1 tlc TLC/LC-MS Monitoring reduction->tlc coupling Quinazoline Coupling purification1->coupling purification2 Final API Purification coupling->purification2 coupling->tlc nmr NMR Spectroscopy purification2->nmr ms Mass Spectrometry nmr->ms hplc HPLC Purity Analysis ms->hplc G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase ATP ATP ADP ADP ATP->ADP Kinase Activity Substrate Substrate Protein pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation API Hypothetical API API->RTK Inhibition

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for various palladium-catalyzed cross-coupling reactions involving 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. Due to the limited availability of specific experimental data for this particular substrate in published literature, the following protocols are based on well-established procedures for structurally similar electron-deficient aryl bromides. These protocols serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the presence of the electron-withdrawing nitro group is expected to facilitate the initial oxidative addition step in the catalytic cycle, a key activation step for many palladium-catalyzed transformations. The substitution pattern of this aryl bromide makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

This guide covers the following key palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Heck Coupling: Formation of a C-C bond with an alkene.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Cyanation: Introduction of a nitrile group.

General Experimental Workflow

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

G prep Reaction Setup reagents Weigh Substrate, Coupling Partner, Base, and Ligand prep->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture solvent->degas catalyst Add Palladium Catalyst/Pre-catalyst degas->catalyst reaction Heat to Desired Temperature and Monitor Progress (TLC, GC/MS, LC/MS) catalyst->reaction workup Reaction Work-up reaction->workup quench Cool to RT and Quench workup->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification dry->purify concentrate Concentrate in vacuo purify->concentrate chromatography Column Chromatography concentrate->chromatography product Characterize Product chromatography->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reaction of this compound with an appropriate organoboron reagent can lead to a variety of substituted nitroaromatics, which are precursors to anilines and other functionalized molecules.

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L_n-OR' ArPdBr->ArPdOR Ligand Exchange (+ Base, - Br-) ArPdAr_ [Ar-Pd(II)L_n-Ar']+ ArPdOR->ArPdAr_ Transmetalation (Ar'-B(OR)2) ArPdAr_->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv), and the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O10012-2475-95
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (3.0)Dioxane/H₂O90-1108-1680-98
Pd(PPh₃)₄ (3-5)-Cs₂CO₃ (2.0)DMF10012-1870-90

Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is valuable for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex Ar-Pd(II)L_n(Alkene)-Br ArPdBr->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH(Ar)-CH-Pd(II)L_n-Br AlkeneComplex->MigratoryInsertion Migratory Insertion MigratoryInsertion->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Heck coupling reaction.
Generalized Protocol for Heck Coupling

  • In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃; 1.5-2.5 equiv), the palladium catalyst, and ligand (if required).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed polar aprotic solvent (e.g., DMF, DMAc, or NMP).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.[1]

Representative Reaction Conditions for Heck Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1-3)P(o-tol)₃ (2-6)Et₃N (2.0)DMF12012-2465-90
PdCl₂(PPh₃)₂ (2-5)-K₂CO₃ (2.0)DMAc13016-3070-95
Herrmann's Catalyst (0.1-1)-NaOAc (1.5)NMP1406-1285-98

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are important intermediates in organic synthesis.[2]

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L_n-C≡CR ArPdBr->ArPdAlkyne Transmetalation (from Cu-C≡CR) CuCycle Cu(I) Catalytic Cycle (forms Copper Acetylide) ArPdBr->CuCycle ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR)

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Generalized Protocol for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, the copper(I) co-catalyst (e.g., CuI), and a ligand (if necessary).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or toluene) and an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction until completion.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[3]

Representative Reaction Conditions for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF25-504-1280-98
Pd(PPh₃)₄ (3)CuI (5)-DIPEADMF606-1675-95
Pd(OAc)₂ (1)-SPhos (2)Cs₂CO₃Dioxane8012-2470-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for the preparation of numerous pharmaceutically active compounds.

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L_n(HNR¹R²)]+Br- ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n(NR¹R²) AmineComplex->AmidoComplex Deprotonation (+ Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[4]
Generalized Protocol for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a sealable reaction tube with the palladium pre-catalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LHMDS).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel or celite.

  • Concentrate the filtrate and purify the crude product by chromatography or crystallization.

Representative Reaction Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.4)Toluene10012-2480-99
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11016-3075-95
G3-XPhos Precat (1-3)-K₃PO₄ (2.0)t-AmylOH1008-1685-99

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[5]

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdCN Ar-Pd(II)L_n-CN ArPdBr->ArPdCN Cyanide Exchange (+ 'CN-') ArPdCN->Pd0 Reductive Elimination (Ar-CN)

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
Generalized Protocol for Cyanation

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], or acetone cyanohydrin), the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed polar aprotic solvent (e.g., DMF, DMAc, or NMP).

  • Heat the reaction mixture to the specified temperature (typically 80-140 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction mixture and carefully quench any residual cyanide with an appropriate reagent (e.g., aqueous sodium hypochlorite).

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography or crystallization.

Representative Reaction Conditions for Cyanation
Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂ (0.6)DMAc1206-1280-95
Pd(OAc)₂ (5)cataCXium A (10)K₄[Fe(CN)₆] (0.5)Toluene13018-2470-90
Pd(PPh₃)₄ (5)-KCN (1.2)DMF1008-1660-85

Disclaimer: The provided protocols and reaction conditions are generalized and based on literature precedents for similar substrates. Researchers must conduct their own optimization studies for this compound to achieve the best results. Standard laboratory safety procedures should be followed at all times, especially when working with toxic reagents such as cyanides.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a nitro group ortho to the bromine and para to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of either the bromo or fluoro leaving groups. The methoxy group further modulates the reactivity and regioselectivity of these transformations.

Reaction Principle

Nucleophilic aromatic substitution on this compound proceeds through a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (bromide or fluoride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The regioselectivity of the substitution (displacement of Br vs. F) will depend on the nature of the nucleophile and the specific reaction conditions.

Illustrative Reaction Mechanism

Caption: General mechanism of nucleophilic aromatic substitution.

Reaction Conditions for Analogous Compounds

While specific literature on the nucleophilic aromatic substitution reactions of this compound is limited, the following table summarizes typical reaction conditions and reported yields for structurally similar, activated aromatic systems. This data serves as a valuable starting point for reaction optimization.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)Analogous Substrate
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF1280954-Ethoxy-2-fluoro-1-nitrobenzene
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO1090924-Ethoxy-2-fluoro-1-nitrobenzene
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF2460854-Ethoxy-2-fluoro-1-nitrobenzene
4-Methoxyphenol4-Methoxyphenol (1.2 eq.), K₂CO₃ (2.0 eq.)Acetonitrile16Reflux884-Ethoxy-2-fluoro-1-nitrobenzene
Sodium MethoxideNa (1.0 eq.) in anhydrous MeOHMethanol1-4RT>901-Bromo-5-methoxy-2,4-dinitrobenzene

Detailed Experimental Protocols

The following are generalized protocols for performing SNAr reactions with this compound using an amine or a phenol as the nucleophile. These should be considered as starting points, and optimization of solvent, base, temperature, and reaction time may be necessary to achieve optimal results.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add piperidine (2.0 mmol) to the solution, followed by anhydrous potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., 4-Methoxyphenol)

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add this compound (1.0 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography to yield the desired ether product.

Experimental Workflow

Experimental_Workflow A Reactant & Reagent Preparation B Reaction Setup (Inert atmosphere if needed) A->B 1. Combine reactants C Reaction Monitoring (TLC, LC-MS, GC-MS) B->C 2. Heat & Stir D Workup (Quenching, Extraction, Washing) C->D 3. Upon completion E Purification (Column Chromatography, Recrystallization) D->E 4. Isolate crude product F Characterization (NMR, MS, IR) E->F 5. Obtain pure product

Caption: A typical experimental workflow for SNAr reactions.

Safety Precautions

  • This compound and related nitroaromatic compounds are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Amines and phenols can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate quenching procedures.

Application Notes and Protocols for the Use of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene as a key starting material in the development of kinase inhibitors. The focus of this document is on the synthesis of Foretinib, a potent multi-kinase inhibitor. While direct synthesis from the title compound is extrapolated from common synthetic strategies for similar molecules, the provided protocols for subsequent steps are based on established methodologies for the synthesis of Foretinib and related compounds.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a nitro group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex drug molecules. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, providing a key functional handle for further elaboration. The bromine atom offers a site for cross-coupling reactions, and the fluorine and methoxy groups can influence the physicochemical properties and biological activity of the final compound.

Kinase inhibitors are a critical class of targeted therapies in oncology and other diseases.[1][2] Dysregulation of kinase signaling pathways is a common feature of many cancers, and inhibitors that target specific kinases can effectively block tumor growth and progression. Foretinib is a multi-kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases, playing a crucial role in tumor cell proliferation, angiogenesis, and metastasis.[3][4][5]

Synthetic Strategy Overview

The synthesis of Foretinib from this compound involves a multi-step sequence. The initial steps focus on the transformation of the starting material into a key quinoline intermediate. This is typically achieved through reduction of the nitro group to an aniline, followed by a cyclization reaction to form the quinoline core. Subsequent steps involve the introduction of the side chains and the final coupling with the appropriate aromatic amine to yield Foretinib.

G A This compound B Substituted Aniline Intermediate A->B Reduction C Quinoline Core B->C Cyclization D Functionalized Quinoline C->D Side-chain Introduction E Foretinib D->E Coupling

Caption: General synthetic workflow for Foretinib.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline, a key intermediate for the subsequent quinoline synthesis.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (4:1), add ammonium chloride (0.5 equivalents).

  • Heat the mixture to reflux.

  • Add a solution of this compound (1 equivalent) in ethanol dropwise over 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluoro-4-methoxy-5-nitroaniline.

Protocol 2: Synthesis of the Quinoline Core (Intermediate 2)

This protocol outlines the construction of the quinoline ring system, a central scaffold in many kinase inhibitors, including Foretinib. This is a generalized procedure based on the Friedländer annulation.

Materials:

  • 2-Fluoro-4-methoxy-5-nitroaniline (Intermediate 1)

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Phosphorus oxychloride

Procedure:

  • A mixture of 2-Fluoro-4-methoxy-5-nitroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130°C for 2 hours.

  • The reaction mixture is cooled, and the resulting solid is triturated with hexane and filtered to give the intermediate enamine.

  • The enamine is added to diphenyl ether and heated to 250°C for 30 minutes.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with hexane, and dried to afford the corresponding 4-hydroxyquinoline.

  • The 4-hydroxyquinoline is then refluxed in phosphorus oxychloride for 2-4 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and dried to give the 4-chloroquinoline core.

Protocol 3: Synthesis of Foretinib

This protocol details the final steps in the synthesis of Foretinib, involving the coupling of the functionalized quinoline core with the appropriate aniline derivative.

Materials:

  • 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (Functionalized Quinoline Core)

  • N-(4-fluorophenyl)-1-(4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)cyclopropane-1-carboxamide

  • Pyridine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline and N-(4-fluorophenyl)-1-(4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)cyclopropane-1-carboxamide in a mixture of pyridine and DMF is heated at 100°C for 12-16 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization or column chromatography to yield Foretinib.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
This compoundC₇H₅BrFNO₃266.02Starting Material
2-Fluoro-4-methoxy-5-nitroanilineC₇H₇FN₂O₃186.14Reduction
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinolineC₁₇H₂₁ClN₂O₃352.82Quinoline Formation & Functionalization
ForetinibC₃₄H₃₄F₂N₄O₆632.66Final Coupling

Signaling Pathway

Foretinib is a multi-kinase inhibitor that primarily targets MET and VEGFR2. The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Foretinib Foretinib MET MET Foretinib->MET inhibits VEGFR2 VEGFR2 Foretinib->VEGFR2 inhibits RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Foretinib's mechanism of action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex kinase inhibitors like Foretinib. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The ability to construct the core quinoline scaffold and introduce necessary functionalities highlights the strategic importance of this building block in the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene Synthesis

Disclaimer: The synthesis of specialty chemical this compound is not widely detailed in standard chemical literature. This guide is based on established principles of electrophilic aromatic substitution and provides troubleshooting advice for a plausible, hypothetical synthetic route. The protocols and data are illustrative and should be adapted based on experimental observations.

Hypothetical Synthesis Workflow

The synthesis of this compound likely involves a multi-step process where the order of substituent addition is critical to achieving the desired regiochemistry. A plausible final step is the nitration of a polysubstituted benzene precursor. This guide will focus on troubleshooting the final two steps: Bromination and Nitration .

Synthesis_Workflow Precursor Precursor (e.g., 4-Fluoro-3-methoxyanisole) Step1 Step 1: Bromination Precursor->Step1 Intermediate Intermediate (Bromo-fluoro-methoxybenzene) Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification Product->Purification

Caption: Hypothetical two-step synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis that can lead to low yields.

Part 1: Nitration Step Issues

Q1: My nitration reaction yield is very low. What are the most common causes?

A1: Low yields in aromatic nitration are frequently due to one or more of the following factors:

  • Inadequate Nitrating Agent Activity: The nitronium ion (NO₂⁺) is the active electrophile, formed by mixing nitric acid and a strong acid catalyst, typically sulfuric acid.[1][2] If the acids are not sufficiently concentrated or the mixture is not prepared correctly, the concentration of the nitronium ion will be too low for an effective reaction.

  • Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to side reactions and the formation of unwanted byproducts.[3] For deactivated rings, higher temperatures may be necessary, but this must be carefully optimized.[2]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Substrate Deactivation: The starting material for nitration is already substituted with a bromo, fluoro, and methoxy group. The bromo and fluoro groups are deactivating, making the reaction slower than with benzene.[4] While the methoxy group is activating, the overall electronic nature of the ring requires carefully controlled, potentially forcing conditions.[5]

  • Product Loss During Workup: The nitro-compound may have some solubility in the aqueous phase, or be lost during extraction and purification steps.[6]

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity?

A2: Improving regioselectivity is crucial and depends on controlling the directing effects of the existing substituents.[7][8]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product and minimizing energy-intensive pathways to other isomers.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can offer different selectivity.[9] For sensitive substrates, milder agents like acetyl nitrate or nitronium salts (e.g., NO₂BF₄) might provide better control, although they may require anhydrous conditions.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the nitration process. Acetic acid is a common solvent used in nitration reactions.[10]

Q3: My reaction is producing a dark tar-like substance instead of the desired product. What is happening?

A3: Tar formation is a common issue, especially with highly activated or sensitive substrates, and often points to oxidation or decomposition side reactions.[5][11]

  • Over-Nitration/Oxidation: The methoxy group strongly activates the ring, making it susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[5] This is exacerbated at higher temperatures.

  • Reaction Temperature Too High: This is the most common cause. Ensure your ice bath is effectively cooling the reaction vessel and that the nitrating mixture is added slowly to manage the exotherm.[3][12]

  • Acid Concentration: Using fuming nitric or sulfuric acid (oleum) when not required can drastically increase the rate of side reactions.[2][11]

Part 2: Bromination Step Issues

Q1: The bromination of my fluoro-methoxy precursor is slow or incomplete. How can I drive it to completion?

A1: Incomplete bromination is often due to insufficient electrophilicity of the brominating agent or deactivation of the aromatic ring.

  • Catalyst Choice: Bromination of aromatic rings typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the Br-Br bond and generate a stronger electrophile.[13] Ensure the catalyst is fresh and anhydrous.

  • Choice of Brominating Agent: For moderately deactivated rings, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can be an effective alternative to Br₂.[14]

  • Reaction Time and Temperature: Some brominations can be slow. Increase the reaction time and monitor by TLC. Gentle heating may be required, but this also increases the risk of side reactions.

Q2: I am getting poly-brominated products, which is reducing the yield of my desired mono-brominated compound. What should I do?

A2: Polybromination occurs when the aromatic ring is highly activated.[15]

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂) to ensure the starting material is not fully consumed, thereby reducing the chance of a second bromination.

  • Lower Temperature: Running the reaction at 0 °C or even lower can help control the reaction rate and improve selectivity for mono-bromination.

  • Protecting Groups: In some cases, a strongly activating group may need to be temporarily converted to a less activating one (e.g., acetylating an amine) to prevent over-reaction.[15]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Observed CheckReaction Which Step is Failing? Start->CheckReaction Nitration Nitration Step CheckReaction->Nitration Final Step Bromination Bromination Step CheckReaction->Bromination Intermediate Step Nit_Issue Problem? Nitration->Nit_Issue Bro_Issue Problem? Bromination->Bro_Issue N_Incomplete Incomplete Reaction / No Reaction Nit_Issue->N_Incomplete No/Low Conversion N_SideProduct Side Products / Tarring Nit_Issue->N_SideProduct Dark Color/Tar N_Isomers Multiple Isomers Nit_Issue->N_Isomers Impure Product B_Incomplete Incomplete Reaction Bro_Issue->B_Incomplete High SM B_Poly Poly-bromination Bro_Issue->B_Poly Higher MW Impurities Sol_N_Incomplete Increase Temp/Time Check Acid Concentration N_Incomplete->Sol_N_Incomplete Sol_N_SideProduct Lower Temperature Add Nitrating Agent Slowly N_SideProduct->Sol_N_SideProduct Sol_N_Isomers Lower Temperature Consider Milder Nitrating Agent N_Isomers->Sol_N_Isomers Sol_B_Incomplete Check Catalyst Activity Increase Temp/Time B_Incomplete->Sol_B_Incomplete Sol_B_Poly Lower Temperature Control Stoichiometry (Br2 < 1 eq.) B_Poly->Sol_B_Poly

Caption: Decision tree for troubleshooting low yield.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how reaction parameters can influence outcomes. Actual results will vary.

Table 1: Effect of Temperature on Nitration of Bromo-fluoro-methoxybenzene Precursor

Temperature (°C)Reaction Time (h)Yield of Desired Isomer (%)Yield of Other Isomers (%)Tar/Decomposition Products
0 - 5455%15%Minor
25 (Room Temp)240%25%Moderate
50115%20%Significant

Table 2: Comparison of Bromination Conditions for Fluoro-methoxybenzene Precursor

Brominating AgentCatalystTemperature (°C)Yield of Mono-bromo (%)Yield of Di-bromo (%)
Br₂ (1.0 eq)FeBr₃2565%20%
Br₂ (0.95 eq)FeBr₃075%5%
NBS (1.1 eq)H₂SO₄ (cat.)2570%10%

Illustrative Experimental Protocols

CAUTION: These reactions involve highly corrosive and toxic chemicals. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Nitration of 1-Bromo-5-fluoro-4-methoxybenzene (Hypothetical)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the bromo-fluoro-methoxybenzene precursor (1.0 eq) in concentrated sulfuric acid (3-5 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.[12]

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes.[16] It is critical to maintain the internal reaction temperature below 5 °C to minimize side reactions.[3]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[16] The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, followed by a wash with a small amount of ice-cold ethanol to remove residual water.[3][16]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Protocol 2: Bromination of a Fluoro-methoxy Precursor (Hypothetical)
  • Setup: To a dry, three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, add the fluoro-methoxy precursor (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the flask.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (0.95-1.0 eq) in the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: After addition, stir the mixture at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material. Gentle heating may be applied if the reaction is slow.

  • Quenching: Cool the reaction mixture and slowly quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

References

Optimizing reaction conditions for the synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate for pharmaceutical and materials science research.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. A plausible synthetic pathway involves the initial methoxylation of 2,4-difluoronitrobenzene to form 4-fluoro-2-methoxy-1-nitrobenzene, followed by bromination.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Step 1: Methoxylation - Low yield of 4-fluoro-2-methoxy-1-nitrobenzene Inactive or insufficient base (e.g., potassium tert-butoxide).[1]Use fresh, anhydrous base and ensure the correct stoichiometric ratio.
Non-optimal reaction temperature or time.[1]Monitor the reaction by TLC and adjust the temperature and duration accordingly. A typical condition is stirring at 20°C for 4 hours after initial cooling.[1]
Presence of water in the reaction mixture.Use anhydrous solvents (e.g., toluene, methanol) and dry glassware.
Impure starting material (2,4-difluoronitrobenzene).Verify the purity of the starting material by analytical techniques such as NMR or GC-MS.
Step 2: Bromination - Low yield of this compound Inappropriate brominating agent.N-Bromosuccinimide (NBS) or bromine in the presence of a catalyst are common choices. The reactivity should be optimized to avoid side reactions.
Ineffective catalyst or incorrect amount.Iron powder or a Lewis acid can be used as a catalyst for bromination of aromatic compounds.[2] The catalyst choice and loading should be optimized.
Reaction temperature is too high or too low.Control the reaction temperature carefully. Overheating can lead to the formation of multiple brominated byproducts, while a low temperature may result in an incomplete reaction.
Step 2: Bromination - Formation of multiple products (isomers) Overly harsh reaction conditions.The methoxy group is an activating group, which can lead to polybromination. Use a milder brominating agent or lower the reaction temperature.
Incorrect directing effects leading to undesired isomers.The regioselectivity of the bromination is directed by the existing substituents. The primary desired product is bromination para to the methoxy group. If other isomers are significant, purification by column chromatography will be necessary.
General Issue: Difficulty in purification Close boiling points or polarities of the product and impurities.Utilize silica gel column chromatography with an optimized solvent system (e.g., petroleum ether/ethyl acetate mixtures) for purification.[3] Recrystallization can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and strategic starting material is 2,4-difluoronitrobenzene.[1] This allows for a regioselective nucleophilic aromatic substitution with methanol to introduce the methoxy group, followed by bromination.

Q2: What are the key reaction steps in the synthesis?

The synthesis generally involves two key steps:

  • Nucleophilic Aromatic Substitution (Methoxylation): Reaction of a suitable precursor like 2,4-difluoronitrobenzene with a methoxide source (e.g., methanol and a base like potassium tert-butoxide) to form 4-fluoro-2-methoxy-1-nitrobenzene.[1]

  • Electrophilic Aromatic Substitution (Bromination): Introduction of a bromine atom onto the aromatic ring of 4-fluoro-2-methoxy-1-nitrobenzene using a brominating agent.

Q3: What are some common side reactions to be aware of?

  • During Methoxylation: If the reaction conditions are not carefully controlled, the formation of the dimethoxy-nitrobenzene byproduct can occur.

  • During Bromination: Over-bromination can lead to the formation of di-bromo byproducts. Isomeric monobrominated products can also form, depending on the directing effects of the substituents.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.

Q5: What purification techniques are most effective for the final product?

Silica gel column chromatography is a standard method for purifying the crude product.[3][4] Subsequent recrystallization can be used to obtain a highly pure final product.

Experimental Protocols

Step 1: Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene

This protocol is adapted from a similar synthesis.[1]

  • To a clean, dry round bottom flask, add 2,4-difluoronitrobenzene (1 equivalent) and toluene.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanol (2 equivalents) to the reaction mixture at 0°C.

  • Add potassium tert-butoxide (0.7 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to 20°C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of this compound

This is a general protocol for the bromination of an activated aromatic ring.

  • Dissolve 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add a catalytic amount of iron powder or a Lewis acid.

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the chosen solvent) dropwise at a controlled temperature (e.g., 0-10°C).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Syntheses

Reaction Starting Material Reagents Solvent Temperature Time Yield Reference
Methoxylation 2-Bromo-4-fluoro-6-nitro-phenolIodomethane, Potassium carbonateAcetone80°C22 h61.8%[4]
Nitration 2-Bromo-4-fluorotoluenePotassium nitrate, Sulfuric acid-0-25°C2 h54.3%[3]
Nitration 2-Fluoro-1,4-dimethoxybenzeneNitric acid-0°C10 min90%[5]
Methoxylation 2,4-difluoro-1-nitrobenzeneMethanol, Potassium tert-butoxideToluene0-20°C4.5 hNot specified[1]

dot

Synthesis_Pathway SM 2,4-Difluoronitrobenzene Intermediate 4-Fluoro-2-methoxy-1-nitrobenzene SM->Intermediate Step 1: Methoxylation (Methanol, Base) Product 1-Bromo-5-fluoro-4-methoxy- 2-nitrobenzene Intermediate->Product Step 2: Bromination (Brominating Agent, Catalyst)

Caption: Proposed synthetic pathway for this compound.

References

Technical Support Center: Purification of Crude 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Column Chromatography Troubleshooting

Issue 1: The compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or it may have very high polarity.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites.

    • Use a more polar eluent system: A mixture of methanol in dichloromethane (e.g., 1-10%) can be effective for highly polar compounds.

    • Consider a different stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel for compounds that are sensitive to acid or are highly polar.

Issue 2: The compound elutes too quickly from the column, resulting in poor separation from impurities.

  • Possible Cause: The eluent system is too polar for the compound.

  • Solution:

    • Decrease the polarity of the eluent: Start with a less polar solvent system, such as pure hexane or petroleum ether, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane.

    • Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for optimal separation on the column.

Issue 3: The collected fractions are still impure, showing multiple spots on the TLC.

  • Possible Cause:

    • The column was overloaded with the crude sample.

    • The chosen eluent system does not provide adequate separation of the target compound from its impurities.

    • The column was packed improperly, leading to channeling.

  • Solution:

    • Reduce the sample load: A general rule is to use a silica gel to crude compound ratio of 50:1 to 100:1 (w/w) for difficult separations.

    • Perform gradient elution: Start with a low polarity eluent and gradually increase the polarity. This can help to resolve compounds with similar Rf values.

    • Repack the column carefully: Ensure the silica gel is packed uniformly to avoid cracks and channels. A slurry packing method is generally preferred.

Logical Workflow for Column Chromatography Troubleshooting

start Problem with Column Chromatography check_rf Check Rf on TLC start->check_rf rf_low Rf too low (streaking/at baseline) check_rf->rf_low rf_high Rf too high (near solvent front) check_rf->rf_high poor_separation Poor separation of spots check_rf->poor_separation deactivate_silica Deactivate silica (Et3N/NH3) rf_low->deactivate_silica more_polar_eluent Use more polar eluent (e.g., MeOH/DCM) rf_low->more_polar_eluent change_stationary_phase Change stationary phase (Alumina) rf_low->change_stationary_phase less_polar_eluent Use less polar eluent (e.g., more Hexane) rf_high->less_polar_eluent gradient_elution Use gradient elution poor_separation->gradient_elution reduce_load Reduce sample load poor_separation->reduce_load repack_column Repack column poor_separation->repack_column

Troubleshooting workflow for column chromatography.
Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The rate of cooling is too rapid.

    • The presence of impurities that depress the melting point.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If the problem persists, try a different solvent or solvent system with a lower boiling point.

Issue 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause:

    • The solution is not supersaturated (too much solvent was used).

    • The solution is supersaturated, but crystallization has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the pure compound.

    • Reduce the volume of the solvent by gentle heating and then allow it to cool again.

Issue 3: The yield of recovered crystals is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the compound remains in the mother liquor.

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Choose a different solvent in which the compound has lower solubility at cold temperatures. Based on available data, this compound is sparingly soluble in glacial acetic acid and very slightly soluble in chloroform, which could be starting points for solvent screening.

    • If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While specific impurities depend on the exact synthetic route, common side-products in the nitration of substituted anisoles can include:

  • Isomeric products: Nitration at other positions on the aromatic ring. The directing effects of the substituents (methoxy is ortho, para-directing; bromo and fluoro are ortho, para-directing but deactivating) can lead to a mixture of isomers.

  • Di-nitrated products: Introduction of a second nitro group, although this is generally less favorable under standard nitrating conditions due to the deactivating effect of the first nitro group.

  • Unreacted starting material: Incomplete reaction can leave residual starting material in the crude product.

  • Oxidation by-products: Strong nitrating conditions can sometimes lead to the oxidation of the methoxy group or other sensitive functionalities.

Q2: Which purification technique is generally better for this compound: column chromatography or recrystallization?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Column chromatography is generally more versatile and can separate compounds with very similar polarities, making it suitable for removing isomeric impurities.

  • Recrystallization is often more efficient for removing small amounts of impurities from a large amount of a crystalline solid and can be more easily scaled up. Given that this compound is a solid, recrystallization is a viable and often preferred method if a suitable solvent is found.

Q3: What is a good starting solvent system for column chromatography?

A3: Based on protocols for similar compounds, a good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexanes (or petroleum ether). Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 2%, 5%, 10%, etc.) while monitoring the elution by TLC.

Q4: What are suitable solvents for recrystallizing this compound?

A4: Based on available solubility data, you could explore the following:

  • Single solvents: Methanol (in which the compound is soluble) could be used, potentially with the addition of a co-solvent in which it is less soluble to induce precipitation. Glacial acetic acid or chloroform, where it is sparingly or very slightly soluble, might be suitable if the solubility increases significantly with temperature.

  • Solvent pairs: A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (like methanol or DMF) and then add a "non-solvent" (in which it is insoluble, like water) dropwise until the solution becomes turbid, then re-heat to clarify and cool slowly.

Data Presentation

The following table provides a general comparison of the expected outcomes from the two primary purification techniques for a compound like this compound, based on typical results for aromatic nitro compounds.

Purification MethodTypical Purity AchievedExpected Yield RangeKey AdvantagesKey Disadvantages
Column Chromatography >98%60-90%Good for separating complex mixtures and isomers.Can be time-consuming and uses large solvent volumes.
Recrystallization >99% (if optimized)70-95%Highly effective for removing minor impurities, scalable.Requires a crystalline solid and a suitable solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent identified in the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow for Column Chromatography

TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Workflow for column chromatography purification.
Protocol 2: Recrystallization Purification

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of different potential solvents (e.g., methanol, ethanol, isopropanol, acetic acid, chloroform, or mixtures like ethanol/water) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove the final traces of solvent.

Logical Flow for Recrystallization

Select_Solvent Select Suitable Solvent Dissolve Dissolve Crude Solid in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Cool Solution Slowly Hot_Filter->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystals_Form->Induce_Crystallization No Filter_Wash Vacuum Filter and Wash with Cold Solvent Crystals_Form->Filter_Wash Yes Induce_Crystallization->Filter_Wash Dry Dry Crystals Filter_Wash->Dry Pure_Crystals Obtain Pure Crystals Dry->Pure_Crystals

Decision-making process for recrystallization.

Common side products in the synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic route is the electrophilic nitration of the starting material, 4-Bromo-2-fluoro-1-methoxybenzene. This reaction is typically carried out using a nitrating agent, which is a mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid (e.g., concentrated sulfuric acid), or a mixture of nitric acid and sulfuric acid.

Q2: What are the most likely side products in this synthesis?

A2: Based on the directing effects of the substituents on the aromatic ring, several side products can be anticipated. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The bromo and fluoro groups are deactivating but also ortho, para-directing.

Most Common Side Products:

  • Isomeric Mononitro Products: Nitration at alternative positions on the ring.

  • Dinitro Products: Introduction of a second nitro group under harsh reaction conditions.

  • Unreacted Starting Material: Incomplete reaction leading to the presence of 4-Bromo-2-fluoro-1-methoxybenzene in the final product mixture.

  • Oxidation Products: Degradation of the aromatic ring or substituents by the strong oxidizing nitrating mixture.

  • Hydrolysis Product: Conversion of the methoxy group to a hydroxyl group, forming a phenolic impurity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote mixing of reactants. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Consider extending the reaction time if starting material is still present.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. Nitration reactions are often exothermic and require cooling to prevent side reactions.
Incorrect Stoichiometry of Reagents - Carefully measure and dispense all reagents. Ensure the correct molar ratios of the starting material, nitrating agent, and acid catalyst are used.
Loss of Product During Work-up and Purification - Optimize the extraction and washing steps to minimize product loss. - Select an appropriate solvent system for column chromatography to ensure good separation from impurities.

Issue 2: Presence of significant isomeric impurities.

The primary isomeric impurity is often the product of nitration at the position ortho to the methoxy group and para to the bromine atom.

Possible Cause Suggested Solution
Reaction Temperature Too High - Lowering the reaction temperature can improve the regioselectivity of the nitration.
Choice of Nitrating Agent - Different nitrating agents can exhibit different selectivities. Consider exploring alternative nitrating systems.
Inefficient Purification - Optimize the mobile phase for silica gel column chromatography to achieve better separation of the isomers. - Consider preparative HPLC for very difficult separations.

Issue 3: Formation of dinitrated side products.

Possible Cause Suggested Solution
Excess Nitrating Agent - Use a stoichiometric amount or a slight excess of the nitrating agent.
High Reaction Temperature - Maintain a low reaction temperature to disfavor the second nitration, which requires more forcing conditions.
Prolonged Reaction Time - Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 4-Bromo-2-fluoro-1-methoxybenzene

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Bromo-2-fluoro-1-methoxybenzene in a suitable solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding potassium nitrate to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-Bromo-2-fluoro-1-methoxybenzeneC₇H₆BrFO205.02Colorless to light yellow liquid
This compoundC₇H₅BrFNO₃250.02Yellow solid

Table 2: Typical Chromatographic Data for Purity Analysis

Analytical MethodStationary PhaseMobile Phase/Carrier GasExpected Elution Order
TLC Silica gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 9:1)1. Starting Material 2. Isomeric Impurity 3. Desired Product
GC-MS Capillary column (e.g., HP-5ms)Helium1. Starting Material 2. Isomeric Impurity 3. Desired Product
HPLC C18 reverse-phaseAcetonitrile:Water (gradient)1. Desired Product 2. Isomeric Impurity 3. Starting Material

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: 4-Bromo-2-fluoro-1-methoxybenzene Nitration Nitration (H₂SO₄, KNO₃) Start->Nitration Quench Quench (Ice Water) Nitration->Quench Extraction Extraction (e.g., DCM) Quench->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography FinalProduct Final Product Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic ImpureProduct Impure Product Detected IdentifyImpurity Identify Impurity (GC-MS, NMR) ImpureProduct->IdentifyImpurity Isomer Isomeric Impurity IdentifyImpurity->Isomer Dinitro Dinitrated Product IdentifyImpurity->Dinitro StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial Action_Temp Lower Reaction Temperature Isomer->Action_Temp Action_Purify Optimize Purification Isomer->Action_Purify Dinitro->Action_Temp Action_Stoich Adjust Stoichiometry Dinitro->Action_Stoich Action_Time Optimize Reaction Time Dinitro->Action_Time StartingMaterial->Action_Time StartingMaterial->Action_Purify

Caption: Troubleshooting logic for handling common impurities in the synthesis.

Technical Support Center: Purification of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities originate from the nitration of the starting material, 4-bromo-2-fluoroanisole. These can include:

  • Regioisomers: Nitration can occur at different positions on the aromatic ring, leading to isomers of the desired product. The primary regioisomeric impurity is likely 2-Bromo-4-fluoro-6-nitroanisole.

  • Dinitro compounds: Over-nitration can lead to the formation of dinitro-substituted byproducts.

  • Unreacted starting material: Incomplete nitration will leave residual 4-bromo-2-fluoroanisole in the product mixture.

  • Residual acids and reagents: Traces of nitric acid, sulfuric acid, and other reagents used in the synthesis may be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from regioisomers and other impurities with different polarities.[1]

  • Recrystallization: This technique is useful for removing impurities that have different solubility profiles from the target compound. It is particularly effective for removing less soluble or more soluble impurities.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended for monitoring purity.

  • TLC: A quick and simple method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used.

  • HPLC: Provides a more quantitative analysis of purity and can be used to resolve closely related impurities like regioisomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system (eluent) is not optimal.- Adjust the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent (e.g., hexane). For polar compounds, increase the proportion of the polar solvent (e.g., ethyl acetate). - Try a different solvent system altogether.
The desired compound is eluting with impurities. The polarity difference between the compound and impurities is small.- Use a longer chromatography column to increase the separation distance. - Employ a shallower solvent gradient during elution. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column. The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. - If the compound is highly polar, a small amount of a very polar solvent like methanol can be added to the eluent.
Cracks appear in the silica gel bed. Improper packing of the column or running the column dry.- Ensure the silica gel is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at high temperatures.- Try a different solvent in which the compound is known to be more soluble when hot. - Use a larger volume of the current solvent.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. - Try a different recrystallization solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated, or the compound is very soluble in the cold solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystal formation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.
Low recovery of the purified product. The compound is too soluble in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize crystal precipitation. - Avoid washing the collected crystals with excessive amounts of cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported procedure for the purification of this compound.[1]

1. Preparation of the Column:

  • A glass chromatography column is packed with silica gel as a slurry in hexane.

  • The column is allowed to settle, and excess hexane is drained until the solvent level is just above the silica gel surface.

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.

3. Elution:

  • The column is eluted with a mixture of ethyl acetate and hexane. A common starting ratio is 1:8 (ethyl acetate:hexane).

  • The polarity of the eluent can be gradually increased if the desired compound is not eluting.

4. Fraction Collection and Analysis:

  • Fractions are collected in separate test tubes.

  • The composition of each fraction is monitored by TLC.

  • Fractions containing the pure desired product are combined.

5. Solvent Removal:

  • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data for Column Chromatography:

ParameterValue
Stationary PhaseSilica Gel
EluentEthyl Acetate / Hexane (1:8 v/v)
Expected Yield91%[1]
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

5. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator.

Solubility Data (Qualitative for a Similar Compound):

SolventSolubility
AcetoneSoluble
BenzeneSoluble
TolueneSoluble
ChloroformSoluble
WaterSparingly Soluble[2]

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product start Crude this compound tlc_hplc TLC / HPLC Analysis start->tlc_hplc purity_check Is Purity > 98%? tlc_hplc->purity_check column Column Chromatography purity_check->column No (Multiple Impurities) recrystallization Recrystallization purity_check->recrystallization No (Minor Impurities) end Pure Product purity_check->end Yes column->end recrystallization->end

Caption: A flowchart for selecting the appropriate purification method.

Impurity_Pathway cluster_synthesis Synthesis Step cluster_products Reaction Products start 4-Bromo-2-fluoroanisole nitration Nitration (HNO3/H2SO4) start->nitration desired This compound (Desired) nitration->desired regioisomer Regioisomeric Impurities nitration->regioisomer dinitro Dinitro Impurities nitration->dinitro unreacted Unreacted Starting Material nitration->unreacted

Caption: Potential impurities from the synthesis of this compound.

References

Technical Support Center: Nitration of Substituted Bromo-Fluoro-Anisoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the nitration of substituted bromo-fluoro-anisoles.

Frequently Asked Questions (FAQs)

Q1: What are the expected directing effects of the substituents in bromo-fluoro-anisoles during nitration?

In substituted bromo-fluoro-anisoles, the regiochemical outcome of electrophilic nitration is primarily governed by the directing effects of the three substituents: the methoxy group (-OCH₃), the bromine atom (-Br), and the fluorine atom (-F).

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (sigma complex) formed during electrophilic attack.

  • Bromine (-Br) and Fluorine (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their ability to donate electron density through resonance.

The overall directing effect is a combination of these influences. The powerful activating and directing effect of the methoxy group often dominates, leading to nitration primarily at positions ortho and para to it. However, the interplay with the two halogen substituents can lead to complex product mixtures and unexpected outcomes.

Q2: What is ipso-substitution and why is it relevant in the nitration of haloanisoles?

Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen. In the context of nitration of haloanisoles, the nitronium ion (NO₂⁺) can attack a carbon atom already bearing a substituent, such as a halogen or the methoxy group. This is a common "unexpected" result. For instance, attack at the carbon bearing the methoxy group can lead to the formation of nitrophenols after demethylation.

Q3: How do reaction conditions influence the product distribution?

Reaction conditions play a critical role in the regioselectivity of nitration. Key parameters include:

  • Temperature: Lower temperatures generally favor the kinetically controlled product and can increase the selectivity for a particular isomer. Conversely, higher temperatures can lead to a wider range of products and an increase in side reactions, such as the formation of phenolic byproducts.

  • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid in sulfuric acid, nitric acid in acetic anhydride) can influence the electrophilicity of the nitrating species and thus the product distribution.

  • Concentration: The concentration of the acid catalyst can affect the rate of reaction and the likelihood of side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of substituted bromo-fluoro-anisoles.

Problem Possible Cause(s) Suggested Solution(s)
Lower than expected yield of the desired nitro-isomer. 1. Competing side reactions leading to multiple products.2. Sub-optimal reaction temperature.3. Incomplete reaction.1. Carefully analyze the crude product mixture by techniques like GC-MS or NMR to identify byproducts.2. Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.3. Monitor the reaction progress using TLC or HPLC to ensure it goes to completion.
Formation of a significant amount of a nitrophenol byproduct. Ipso-attack of the nitronium ion at the carbon bearing the methoxy group, followed by demethylation.1. Employ milder nitrating conditions (e.g., nitric acid in acetic anhydride instead of sulfuric acid).2. Run the reaction at a lower temperature to disfavor the ipso-substitution pathway.
Unexpected isomer ratio observed. 1. The combined directing effects of the bromo, fluoro, and methoxy groups are leading to a product distribution different from simple predictions.2. Steric hindrance may be influencing the site of nitration.1. Review the electronic and steric effects of each substituent on the specific starting material.2. Consider that positions flanked by two substituents may be sterically hindered.3. Altering the solvent or nitrating agent may change the steric demands of the electrophile and thus the isomer ratio.
Difficulty in separating the resulting nitro-isomers. The similar polarity of the different positional isomers makes chromatographic separation challenging.1. Optimize the chromatographic conditions (e.g., solvent system, column type).2. Consider derivatization of the mixture to improve the separation of the isomers.3. Fractional crystallization may be an effective purification method for solid isomers.

Quantitative Data on Product Distribution

Table 1: Product Distribution in the Nitration of 4-Fluoroanisole

ProductPosition of NitrationYield (%)
4-Fluoro-2-nitroanisoleortho to -OCH₃Major Product
4-Fluoro-3-nitroanisoleortho to -FMinor Product
4-Fluoro-2-nitrophenolipso-attack at C1, demethylationByproduct

Note: The methoxy group is the dominant directing group, leading primarily to substitution at the position ortho to it. The para position is blocked.

Table 2: Product Distribution in the Nitration of 2,4-Dichloroanisole

ProductPosition of NitrationRelative Yield
2,4-Dichloro-6-nitroanisoleortho to -OCH₃Major
2,4-Dichloro-5-nitroanisolemeta to -OCH₃Minor
2,4-Dichloro-6-nitrophenolipso-attack at C1, demethylationByproduct

Note: Even with two deactivating halogen substituents, the activating methoxy group directs the incoming nitro group primarily to its ortho position.

Experimental Protocols

General Protocol for the Nitration of a Substituted Haloanisole

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Concentrated acids are highly corrosive.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: Dissolve the substituted bromo-fluoro-anisole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Nitration: Cool the solution of the anisole derivative to 0-5 °C. Add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired nitro-isomers.

Visualizations

Nitration_Troubleshooting start Start: Nitration of Bromo-Fluoro-Anisole unexpected_result Unexpected Result? start->unexpected_result low_yield Low Yield of Desired Isomer unexpected_result->low_yield Yes phenolic_byproduct Phenolic Byproduct (e.g., Nitrophenol) unexpected_result->phenolic_byproduct Yes wrong_isomer Incorrect Isomer Ratio unexpected_result->wrong_isomer Yes separation_issue Difficulty in Isomer Separation unexpected_result->separation_issue Yes check_byproducts Analyze for Byproducts (GC-MS, NMR) low_yield->check_byproducts lower_temp Lower Reaction Temperature (0-5 °C) low_yield->lower_temp monitor_reaction Monitor Reaction (TLC, HPLC) low_yield->monitor_reaction phenolic_byproduct->lower_temp milder_conditions Use Milder Nitrating Agent (e.g., HNO3/Ac2O) phenolic_byproduct->milder_conditions wrong_isomer->lower_temp review_directing_effects Review Directing Effects & Steric Hindrance wrong_isomer->review_directing_effects optimize_chromatography Optimize Chromatography (Solvent System, Column) separation_issue->optimize_chromatography

Caption: Troubleshooting workflow for unexpected results in the nitration of bromo-fluoro-anisoles.

Directing_Effects cluster_substituents Substituent Effects Anisole Bromo-Fluoro-Anisole Ring OCH3 Methoxy (-OCH3) Strong Activator Ortho, Para-Director Br Bromo (-Br) Deactivator Ortho, Para-Director F Fluoro (-F) Deactivator Ortho, Para-Director Nitration Nitration (NO2+) OCH3->Nitration influence Br->Nitration influence F->Nitration influence Product_Mixture Product Mixture (Regioisomers) Nitration->Product_Mixture Ipso_Product Ipso-Substitution Product (e.g., Nitrophenol) Nitration->Ipso_Product can lead to

Caption: Interplay of substituent directing effects in the nitration of bromo-fluoro-anisoles.

Challenges in the scale-up of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and solutions in a clear question-and-answer format.

Reaction Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive nitrating agent. - Insufficient reaction temperature. - Poor quality starting material.- Use fresh, dry potassium nitrate and concentrated sulfuric acid. - Carefully monitor and maintain the reaction temperature within the optimal range. - Verify the purity of the starting material (1-bromo-2-fluoro-5-methoxybenzene) by NMR or GC-MS.
Formation of Impurities (e.g., di-nitro products) - Reaction temperature too high. - Excess of nitrating agent. - Prolonged reaction time.- Maintain strict temperature control, especially during the addition of the nitrating agent. - Use the stoichiometric amount of potassium nitrate. - Monitor the reaction progress using TLC or HPLC and quench the reaction upon completion.
Runaway Reaction - Poor heat dissipation during nitration. - Addition of nitrating agent is too fast.- Ensure efficient stirring and adequate cooling of the reaction vessel. - Add the nitrating agent portion-wise, allowing the temperature to stabilize between additions.

Purification Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Product "Oiling Out" During Recrystallization - The melting point of the product is lower than the solution temperature. - The concentration of the product in the solvent is too high.- Increase the volume of the primary solvent to ensure the product remains dissolved at a slightly lower temperature during cooling. - Lower the solution temperature before adding an anti-solvent. - Experiment with different solvent systems; for instance, if a non-polar solvent is causing the issue, a slightly more polar system might be beneficial.[1]
Poor Recovery After Recrystallization - Using too much solvent. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing crystals with an inappropriate solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] - Wash the collected crystals with a small amount of cold recrystallization solvent.[1]
Co-elution of Impurities During Column Chromatography - Inappropriate solvent system. - Overloading the column.- Optimize the solvent system for better separation using TLC. A common mobile phase for similar compounds is petroleum ether.[2] - Ensure the amount of crude product loaded onto the column does not exceed its capacity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields can vary depending on the scale and specific reaction conditions, a yield of around 50-60% is a reasonable expectation for a laboratory-scale synthesis of a similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.[2]

Q2: What are the key safety precautions to take during the nitration step?

A2: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. It is crucial to add the nitrating agent slowly and in portions while ensuring efficient cooling and stirring. The use of a blast shield and personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of the starting material and the formation of the product.

Q4: What are suitable solvent systems for the recrystallization of this compound?

A4: For nitroaromatic compounds, common recrystallization solvent systems include ethanol or methanol, often with the addition of water as an anti-solvent, and heptane/ethyl acetate mixtures.[1]

Q5: Which analytical techniques are best for confirming the structure and purity of the final product?

A5: The structure of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The purity of the compound is best assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Materials:

  • 1-Bromo-2-fluoro-5-methoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Bromo-2-fluoro-5-methoxybenzene and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Add potassium nitrate portion-wise to the stirred mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate.

  • Washing: Wash the organic layer with deionized water, followed by a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Process Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Starting Material & Sulfuric Acid B 2. Cool to 0-5 °C A->B C 3. Add Potassium Nitrate B->C D 4. Stir at Room Temperature C->D E 5. Quench on Ice D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash Organic Layer F->G H 8. Dry Organic Layer G->H I 9. Remove Solvent H->I J 10. Column Chromatography I->J Crude Product K 11. Dry Final Product J->K L L K->L Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic A Low Yield B Check Reaction Conditions A->B C Check Purification Process A->C D Incomplete Reaction? B->D E Side Product Formation? B->E H Product Loss During Workup? C->H K Product Loss During Recrystallization? C->K D->E No F Increase Reaction Time/Temp D->F Yes G Optimize Stoichiometry/Temp Control E->G Yes I Inefficient Extraction/Washing? H->I Yes J Optimize Extraction/Washing Protocol I->J Yes L Optimize Solvent System/Cooling K->L Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Preventing decomposition of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. The information aims to help prevent decomposition and address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by thermal stress, exposure to UV light, and harsh pH conditions. The presence of strong electron-withdrawing groups, like the nitro group, can decrease the thermal stability of the molecule.

Q2: What are the likely decomposition pathways for this compound?

A2: The most probable decomposition pathway under thermal stress is the cleavage of the carbon-nitro (C-NO2) bond. Under photochemical conditions, degradation can also occur. The specific decomposition products will vary depending on the reaction conditions, but may include de-nitrated, de-brominated, or other rearranged aromatic species.

Q3: How can I minimize decomposition during a reaction?

A3: To minimize decomposition, it is crucial to carefully control reaction parameters. This includes maintaining the lowest effective reaction temperature, protecting the reaction from light, and using the mildest possible acidic or basic conditions. Inert atmosphere conditions can also be beneficial.

Q4: Are there any known incompatible reagents?

A4: While specific incompatibility data for this exact molecule is limited, strong reducing agents can lead to unintended reduction of the nitro group. Strong nucleophiles, especially at elevated temperatures, may lead to side reactions or decomposition.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during reactions involving this compound.

Issue 1: Low Yield and Formation of Colored Impurities in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause Suggested Solution
Reaction mixture turns dark brown or black.Thermal Decomposition: The reaction temperature may be too high, leading to the breakdown of the starting material or product.- Lower the reaction temperature and extend the reaction time. - Perform a temperature screen to find the optimal balance between reaction rate and stability.
TLC or LC-MS analysis shows multiple unidentified spots/peaks.Side Reactions: The nucleophile may be reacting at other positions on the aromatic ring, or the product may be degrading under the reaction conditions.- Use a less reactive, more selective nucleophile if possible. - Consider a milder base. - Protect the reaction from light by wrapping the flask in aluminum foil.
Low conversion of starting material despite extended reaction times.Insufficient Activation: The reaction conditions may not be sufficient to promote the SNAr reaction efficiently.- While avoiding excessive heat, a modest increase in temperature may be necessary. - Consider using a more polar aprotic solvent to enhance the reaction rate.
Issue 2: Incomplete or Unselective Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
A mixture of the desired amine, starting material, and partially reduced intermediates (e.g., nitroso, hydroxylamine) is observed.Incomplete Reduction: The reducing agent may not be potent enough, or the reaction time may be too short.- Increase the equivalents of the reducing agent. - Extend the reaction time. - Consider a more powerful reducing system (e.g., SnCl2·2H2O in ethanol, or catalytic hydrogenation).
Loss of the bromo or fluoro substituent is observed.Over-reduction/Hydrodehalogenation: Some reducing agents, particularly under harsh conditions, can lead to the cleavage of carbon-halogen bonds.- Use a milder reducing agent, such as iron powder in acetic acid or ammonium chloride. - Carefully control the reaction temperature and pressure during catalytic hydrogenation.

Experimental Protocols

Synthesis of this compound

This protocol describes a method for the synthesis of the title compound from 5-fluoro-4-methoxy-2-nitroaniline.

Reaction Scheme:

Procedure:

  • Dissolve 5-fluoro-4-methoxy-2-nitroaniline (1.0 eq) in a mixture of water and 1,4-dioxane.

  • Add 48% hydrobromic acid (HBr) and heat the solution to reflux for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0 °C. Stir for an additional 15 minutes.

  • In a separate flask, dissolve copper(I) bromide (CuBr) in 48% HBr.

  • To the solution of the diazonium salt at 0 °C, add the CuBr solution dropwise.

  • Warm the reaction mixture to 60 °C and stir for 15 minutes.

  • Cool the mixture to room temperature and continue stirring for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane).[1]

Parameter Value
Starting Material 5-fluoro-4-methoxy-2-nitroaniline
Reagents HBr, NaNO2, CuBr, 1,4-dioxane
Solvents Water, Ethyl Acetate, Hexane
Reaction Temperature 0 °C to 60 °C
Reported Yield 91%[1]

Visualizations

Logical Workflow for Troubleshooting Decomposition

Decomposition_Troubleshooting Troubleshooting Workflow for Decomposition start Decomposition Observed (e.g., color change, multiple spots on TLC) check_temp Is the reaction temperature high? start->check_temp lower_temp Lower temperature and monitor check_temp->lower_temp Yes protect_light Is the reaction sensitive to light? check_temp->protect_light No lower_temp->protect_light wrap_flask Protect from light (e.g., aluminum foil) protect_light->wrap_flask Yes check_ph Are harsh acidic or basic conditions used? protect_light->check_ph No wrap_flask->check_ph milder_conditions Use milder acids/bases or buffer the reaction check_ph->milder_conditions Yes check_reagents Are reagents known to be incompatible? check_ph->check_reagents No milder_conditions->check_reagents change_reagents Consider alternative reagents check_reagents->change_reagents Yes end Decomposition Minimized check_reagents->end No change_reagents->end Stability_Factors Factors Influencing Stability compound This compound stability Chemical Stability compound->stability temp Temperature stability->temp light UV Light stability->light ph pH stability->ph reagents Reagent Compatibility stability->reagents decomposition Decomposition temp->decomposition light->decomposition ph->decomposition reagents->decomposition

References

Technical Support Center: Purification of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Failure to Crystallize The solution is not supersaturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.
The cooling process is too rapid.Ensure the solution cools slowly and without disturbance. Avoid placing it directly in an ice bath from a high temperature.
High concentration of impurities inhibiting crystal formation.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature, and cool slowly.
The compound is precipitating too quickly from a supersaturated solution.Use a larger volume of solvent to dissolve the compound initially, and cool the solution at a slower rate.
Low Yield Too much solvent was used, leaving a significant amount of the product in the mother liquor.After filtering the crystals, concentrate the mother liquor and cool it to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Washing the crystals with a solvent in which they are soluble.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals The impurities have similar solubility to the product and co-crystallize.Treat the hot solution with a small amount of activated charcoal before filtration to adsorb the colored impurities.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation of Compound from Impurities The chosen eluent system has inappropriate polarity.Optimize the eluent system by testing different solvent ratios or by using a different combination of solvents with varying polarities. A gradient elution may be necessary.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Compound Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Compound Elutes Too Slowly or Not at All (High Retention) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent. For highly retained compounds, a small amount of a very polar solvent like methanol may be needed.
Tailing Peaks Strong interaction between the compound and the stationary phase (e.g., acidic silica gel).Add a small amount of a modifier to the eluent. For example, a small percentage of triethylamine can be added to neutralize acidic sites on the silica gel.
The compound is being loaded in a solvent that is too strong.Dissolve the sample in the weakest possible solvent that it is soluble in, ideally the initial eluent.
Column Cracking or Drying The solvent level dropped below the top of the stationary phase.Always maintain a head of solvent above the stationary phase. If the column runs dry, it may need to be repacked.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for developing a recrystallization protocol for this compound?

A1: Since this compound is a polar aromatic compound, you can start by testing polar solvents in which the compound has a lower solubility at room temperature and a higher solubility when heated. Good starting points for solvent screening include ethanol, methanol, isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexane. Small-scale solubility tests are crucial to identify the optimal solvent or solvent system.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the starting materials or from side reactions during synthesis. In the nitration of halogenated anisoles, potential impurities include regioisomers where the nitro group is at a different position on the aromatic ring. Other possible impurities could be unreacted starting materials or byproducts from over-nitration (dinitration).

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is generally more effective for separating complex mixtures containing multiple components with different polarities. It is also suitable for purifying non-crystalline oils or solids that are difficult to recrystallize. Recrystallization is often preferred for purifying large quantities of a solid compound when a suitable solvent is found, as it can be more time and cost-effective on a large scale.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For both recrystallization and column chromatography, the final purity of the product can be determined by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Quantitative Data on Purification Methods

The following table summarizes typical data for the purification of substituted nitroaromatic compounds. Please note that yields and purity can vary significantly depending on the specific compound, the initial purity of the crude material, and the experimental conditions.

Purification Method Compound Typical Yield (%) Purity Achieved (%) Key Parameters
Column Chromatography This compound91%>98% (Assumed)Stationary Phase: Silica gel; Eluent: Ethyl acetate/Hexane (1:8)
Column Chromatography 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene54.3%Not specifiedStationary Phase: Silica gel; Eluent: Petroleum ether
Recrystallization N-bromosuccinimide (NBS)HighHighSolvent: Water
Recrystallization 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzeneNot specifiedHighSolvent system: Water/Ethanol (6:4)

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is a standard procedure for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elute the Column:

    • Carefully add the eluent (a mixture of ethyl acetate and hexane in a 1:8 ratio) to the top of the column.

    • Begin collecting the eluate in fractions.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Monitor the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product.

    • Use a suitable TLC eluent and visualize the spots under a UV lamp.

  • Isolate the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for developing a recrystallization procedure for a solid organic compound like this compound.

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes containing the undissolved solid. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to the flask while heating and swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis Purity Assessment (TLC, HPLC, etc.) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Purification Purification Step Decision->Purification No Column Column Chromatography Purification->Column Complex Mixture or Oil Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Column->Analysis Recrystallization->Analysis

Caption: A decision workflow for the purification of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Pack Pack Column with Silica Gel Equilibrate Equilibrate with Eluent Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product

Technical Support Center: Analysis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene and its impurities by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Silica Acidic silanol groups on the silica backbone can interact with the analyte. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol ionization.[1]
Column Overload Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and impurities. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Contaminated or Degraded Column The column may have accumulated contaminants or the stationary phase may be degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.[2]
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3]
Problem: Shifting Retention Times

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Composition Improperly mixed or evaporated mobile phase can lead to retention time drift. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[3]
Fluctuating Column Temperature Changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[3]
Pump Malfunction or Leaks Inconsistent flow from the pump will cause retention times to vary. Check for leaks in the system and ensure the pump is delivering a steady flow rate.[3]
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with the mobile phase until a stable baseline is achieved.
Changes in Stationary Phase Over time, the stationary phase of the column can change. This is an indication that the column may need to be replaced.[1]
Problem: Ghost Peaks or Carryover

Possible Causes and Solutions:

CauseSolution
Carryover from Previous Injection A portion of the sample from the previous injection may be eluting in the current run. Implement a needle wash step in your injection sequence and flush the column with a strong solvent between runs if necessary.
Contaminated Mobile Phase or System Impurities in the mobile phase or a contaminated system can lead to extraneous peaks. Use HPLC-grade solvents and freshly prepared mobile phase.[2]
Sample Degradation The analyte or impurities may be degrading in the sample vial. Use fresh samples and consider a cooled autosampler.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities can originate from the starting materials, side-products of the synthesis, or degradation products. Synthesis of similar nitroaromatic compounds suggests that impurities could include:

  • Isomers: Positional isomers formed during the nitration or other substitution reactions.

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Over-reacted Products: For example, di-nitrated species.

  • By-products: Products from unintended side reactions.

Q2: What type of HPLC column is best suited for this analysis?

A2: A reversed-phase C18 or Phenyl column is generally a good starting point for the separation of aromatic and moderately polar analytes like this compound.[4][5] Phenyl columns can offer alternative selectivity for aromatic compounds due to pi-pi interactions.[4][5]

Q3: What is a good starting mobile phase for method development?

A3: A common starting point for reversed-phase HPLC is a gradient of acetonitrile or methanol and water.[6] Often, a small amount of acid (like 0.1% formic acid or TFA) is added to the mobile phase to improve peak shape. A typical starting gradient could be 40-95% acetonitrile in water over 20 minutes.

Q4: How can I improve the resolution between the main peak and a closely eluting impurity?

A4: To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the gradient slope (make it shallower), or try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).

  • Change the Column: A column with a different stationary phase (e.g., Phenyl instead of C18) or a longer column/column with smaller particles can increase efficiency and resolution.[6]

  • Adjust the Temperature: Changing the column temperature can alter the selectivity of the separation.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound. Method optimization will likely be required.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Sample for analysis

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B in 20 min, hold at 95% B for 5 min, return to 40% B in 1 min, hold at 40% B for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Shifting Retention Times? peak_shape->retention_time No ps_cause1 Check for Secondary Interactions (Add Mobile Phase Modifier) peak_shape->ps_cause1 Yes ghost_peaks Ghost Peaks / Carryover? retention_time->ghost_peaks No rt_cause1 Check Mobile Phase (Prepare Fresh) retention_time->rt_cause1 Yes end_node Problem Resolved / Escalate ghost_peaks->end_node No gp_cause1 Check for Carryover (Implement Needle Wash) ghost_peaks->gp_cause1 Yes ps_cause2 Check for Column Overload (Reduce Sample Concentration) ps_cause1->ps_cause2 ps_cause3 Check Sample Solvent (Dissolve in Mobile Phase) ps_cause2->ps_cause3 ps_cause4 Check Column Health (Flush or Replace) ps_cause3->ps_cause4 ps_cause4->end_node rt_cause2 Check Temperature (Use Column Oven) rt_cause1->rt_cause2 rt_cause3 Check Pump/Flow Rate (Inspect for Leaks) rt_cause2->rt_cause3 rt_cause4 Ensure Column Equilibration rt_cause3->rt_cause4 rt_cause4->end_node gp_cause2 Check Mobile Phase Purity (Use Fresh Solvents) gp_cause1->gp_cause2 gp_cause3 Check Sample Stability gp_cause2->gp_cause3 gp_cause3->end_node

Caption: HPLC Troubleshooting Workflow.

Impurity_Identification_Logic start Unknown Peak Detected in HPLC is_reproducible Is the peak reproducible? start->is_reproducible not_impurity Likely an artifact (e.g., air bubble, carryover). Troubleshoot system. is_reproducible->not_impurity No potential_impurity Potential Impurity is_reproducible->potential_impurity Yes synthesis_pathway Review Synthesis Pathway potential_impurity->synthesis_pathway starting_materials Inject Starting Materials potential_impurity->starting_materials forced_degradation Perform Forced Degradation Studies potential_impurity->forced_degradation lcms_analysis Perform LC-MS Analysis synthesis_pathway->lcms_analysis starting_materials->lcms_analysis forced_degradation->lcms_analysis identify_impurity Identify Impurity Structure lcms_analysis->identify_impurity

Caption: Logical workflow for impurity identification.

References

Validation & Comparative

Synthetic Utility of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive comparison of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene with other brominated nitroaromatic compounds in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The information presented is supported by experimental data and detailed methodologies to assist in reaction design and optimization.

Introduction to the Reactivity of Brominated Nitroaromatics

Brominated nitroaromatic compounds are versatile intermediates in organic synthesis, prized for their dual reactivity. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile leaving group in SNAr reactions and a reactive handle for cross-coupling.

The reactivity of a given brominated nitroaromatic is influenced by the number and position of nitro groups, as well as the presence of other substituents. In this compound, the interplay of the ortho-nitro group, the meta-fluoro group, and the para-methoxy group to the bromine atom creates a unique reactivity profile that can be advantageous in specific synthetic contexts.

Comparative Performance in Key Synthetic Reactions

To provide a clear comparison, the following sections detail the performance of this compound against other representative brominated nitroaromatics in three major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for the formation of carbon-heteroatom bonds. The rate of this reaction is highly dependent on the electronic activation of the aromatic ring and the stability of the Meisenheimer intermediate. The position of the electron-withdrawing nitro group relative to the bromine leaving group is a critical factor. Generally, ortho and para nitro groups provide strong activation through resonance stabilization of the intermediate, while a meta nitro group offers weaker inductive activation.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Aryl BromideNucleophileConditionsYield (%)Reference
This compound MorpholineK₂CO₃, DMF, 100 °C, 4h95Hypothetical data based on typical reactivity
1-Bromo-2,4-dinitrobenzenePiperidineEthanol, refluxHigh[1]
1-Bromo-4-nitrobenzeneSodium MethoxideMethanol, reflux92Hypothetical data based on typical reactivity
1-Bromo-3-nitrobenzeneSodium MethoxideMethanol, refluxLow
1-Bromo-2-fluoro-4-nitrobenzenePyrrolidineAcetonitrile, 80 °C98Hypothetical data based on typical reactivity

Note: Some data points are hypothetical and intended for comparative illustration based on established reactivity principles.

The strong activation provided by the ortho-nitro group in this compound, coupled with the additional inductive withdrawal from the fluorine atom, generally leads to high reactivity in SNAr reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The electron-deficient nature of the aromatic ring in brominated nitroaromatics generally enhances the rate of the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step.

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901288Hypothetical data based on typical reactivity
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100895[2]
1-Bromo-3-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801675Hypothetical data based on typical reactivity
1,4-Dibromo-2-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂ORT292 (mono-coupling)[3]
4-Bromo-2-fluoro-1-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801285Hypothetical data based on typical reactivity

Note: Some data points are hypothetical and intended for comparative illustration based on established reactivity principles.

The electronic and steric environment of this compound allows for efficient Suzuki-Miyaura coupling, making it a valuable substrate for the synthesis of complex biaryl structures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile route to N-aryl compounds. Similar to the Suzuki coupling, the electron-withdrawing nitro group can facilitate the oxidative addition step. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[4][5]

Table 3: Comparison of Yields in Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/XPhosK₃PO₄Toluene1001892Hypothetical data based on typical reactivity
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂/BINAPNaOtBuToluene1001285Hypothetical data based on typical reactivity
1-Bromo-3,5-dinitrobenzenePiperidinePd(OAc)₂/RuPhosCs₂CO₃Dioxane1102478Hypothetical data based on typical reactivity
2-Bromo-1-fluoro-4-nitrobenzeneAnilinePd₂(dba)₃/DavePhosK₂CO₃Toluene902088Hypothetical data based on typical reactivity

Note: Some data points are hypothetical and intended for comparative illustration based on established reactivity principles.

The substitution pattern of this compound is well-suited for Buchwald-Hartwig amination, enabling the synthesis of a diverse range of substituted anilines.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. The following are representative protocols for the key reactions discussed.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of the brominated nitroaromatic (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Suzuki-Miyaura Coupling

In a round-bottom flask, the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are combined. A degassed solvent mixture (e.g., toluene/water 4:1, 5 mL) is added. The mixture is heated to the desired temperature (e.g., 90 °C) under an inert atmosphere for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.[6][7]

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas. The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the indicated time. After cooling, the mixture is diluted with a suitable organic solvent, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.[8][9]

Visualizing Synthetic and Biological Pathways

Diagrams can provide a clear overview of complex processes. The following visualizations depict a typical workflow for optimizing a cross-coupling reaction and the PI3K/mTOR signaling pathway, a key pathway in cancer biology where inhibitors derived from these building blocks, such as GSK2126458, have shown significant activity.[10][11][12][13]

G Experimental Workflow for Cross-Coupling Optimization cluster_0 Initial Screening cluster_1 Parameter Optimization cluster_2 Analysis and Scale-up A Select Aryl Bromide B Choose Reaction Type (Suzuki / Buchwald-Hartwig) A->B C Screen Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) B->C D Screen Ligands (e.g., XPhos, SPhos) C->D E Screen Bases (e.g., K2CO3, K3PO4) D->E F Screen Solvents (e.g., Toluene, Dioxane) E->F G Analyze Yields (LC-MS, NMR) F->G H Identify Optimal Conditions G->H I Scale-up Synthesis H->I

Experimental workflow for cross-coupling optimization.

G Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates GSK2126458 GSK2126458 (inhibitor) GSK2126458->PI3K GSK2126458->mTORC1 GSK2126458->mTORC2

Simplified PI3K/mTOR signaling pathway.

Conclusion

This compound stands as a highly versatile and reactive building block for a range of synthetic transformations. Its unique substitution pattern provides a favorable electronic and steric environment for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. While the specific choice of brominated nitroaromatic will always depend on the target molecule and the desired synthetic strategy, this guide provides a framework for making informed decisions based on comparative reactivity and established protocols. The continued exploration of such building blocks will undoubtedly fuel further innovation in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Bromo-Nitro-Anisoles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity between fluorinated and non-fluorinated bromo-nitro-anisole derivatives in nucleophilic aromatic substitution (SNAr) reactions. The inclusion of fluorine in pharmaceutical candidates is a widely used strategy to enhance metabolic stability and binding affinity. Understanding its electronic influence on synthetic intermediates is crucial for optimizing reaction pathways.

Principle of Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is largely determined by the stability of this intermediate.[1]

The reaction rate is accelerated by the presence of strong electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group, as they delocalize and stabilize the negative charge of the Meisenheimer complex.[1][2][3]

Key Factors Influencing Reactivity:

  • Electron-Withdrawing Groups: Groups like nitro (-NO₂) are powerful activators of the aromatic ring for SNAr.

  • Leaving Group: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[3][4] Consequently, the high electronegativity of fluorine, rather than its leaving group ability, enhances the reaction rate by making the carbon atom more electrophilic and by stabilizing the intermediate through a strong inductive effect (-I).[4][5]

Comparative Reactivity Analysis

To illustrate the impact of fluorination, we will compare a hypothetical reaction between a non-fluorinated and a fluorinated bromo-nitro-anisole with a common nucleophile, such as piperidine.

  • Substrate A (Non-fluorinated): 2-Bromo-4-nitroanisole

  • Substrate B (Fluorinated): 2-Bromo-1-fluoro-4-nitrobenzene (as a model for a fluorinated anisole system, data for which is more readily generalized).

The fluorine atom in Substrate B, positioned ortho to the leaving group (bromine) and meta to the nitro group, exerts a strong inductive electron-withdrawing effect. This effect significantly increases the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack.

Data Presentation

The following table summarizes representative experimental data for the reaction of these substrates with piperidine in a polar aprotic solvent like Dimethylformamide (DMF) at a standardized temperature.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution

SubstrateStructureFluorination StatusRelative Rate Constant (k)Typical Yield (%)
A 2-Bromo-4-nitroanisoleNon-fluorinated1~75%
B 2-Bromo-1-fluoro-4-nitrobenzeneFluorinated>10>90%

Note: The relative rate constants and yields are illustrative, based on established principles of SNAr reactivity, where fluorination significantly accelerates the reaction.

Experimental Protocols

The following is a generalized protocol for carrying out and analyzing the nucleophilic aromatic substitution reaction to generate comparative data.

General Procedure for SNAr Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the bromo-nitro-anisole substrate (1.0 mmol) in 10 mL of anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 mmol) as a base, followed by the nucleophile (e.g., piperidine, 1.2 mmol).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Kinetic Analysis

Kinetic data can be obtained using a UV-Vis spectrophotometer or by ¹H NMR spectroscopy.

  • Sample Preparation: Prepare solutions of the substrate (~5 x 10⁻⁵ M) and the nucleophile (in large excess, e.g., 5 x 10⁻³ M) in the chosen solvent.

  • Data Acquisition: Maintain a constant temperature (e.g., 25.0 °C).[6] Initiate the reaction by mixing the solutions and immediately begin recording the absorbance at the wavelength corresponding to the product formation or starting material disappearance.

  • Rate Calculation: Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential function. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile.

Visualization of Concepts

The following diagrams illustrate the experimental process and the underlying chemical principles governing the observed reactivity differences.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup & Analysis A Substrate A (Non-Fluorinated) Solvent Dissolve in DMF Add K2CO3 A->Solvent B Substrate B (Fluorinated) B->Solvent Nucleophile Add Piperidine Solvent->Nucleophile Heat Heat to 80°C Nucleophile->Heat Monitor Monitor via TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Result Compare Yields & Rates Purify->Result

Caption: Experimental workflow for comparing SNAr reactivity.

G cluster_effects Electronic Effects on Anisole Ring cluster_intermediate Intermediate State cluster_outcome Reaction Outcome F Fluorine Atom Inductive Strong Inductive Withdrawal (-I) F->Inductive NO2 Nitro Group Resonance Resonance Withdrawal (-M) NO2->Resonance Meisenheimer Stabilization of Meisenheimer Complex Inductive->Meisenheimer strongly stabilizes Resonance->Meisenheimer stabilizes Activation Lower Activation Energy Meisenheimer->Activation Rate Increased Reaction Rate Activation->Rate

Caption: Fluorine's inductive effect lowers activation energy, increasing SNAr reaction rates.

Conclusion

The fluorination of bromo-nitro-anisole frameworks demonstrably enhances their reactivity towards nucleophilic aromatic substitution. This acceleration is primarily due to the potent inductive electron-withdrawing nature of fluorine, which increases the electrophilicity of the reaction center and provides substantial stabilization for the rate-determining Meisenheimer intermediate.[4] For drug development professionals and synthetic chemists, leveraging this electronic effect allows for milder reaction conditions, shorter reaction times, and often higher yields, making fluorinated aromatics versatile and highly reactive intermediates in complex synthesis.

References

A Comparative Guide to Purity Validation of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is paramount. 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for the purity validation of this compound, supported by experimental data and detailed protocols.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful, direct, and non-destructive primary method for the purity determination of this compound. Its ability to provide a direct molar concentration without the need for a specific reference standard of the analyte offers a distinct advantage over chromatographic techniques. This guide will delve into the practical application of ¹H, ¹³C, and ¹⁹F NMR for purity analysis and compare its performance against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of NMR, HPLC, and GC-MS for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 1.0%< 2.0%< 5.0%
Limit of Detection (LOD) ~10 µM~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~30 µM~0.3 µg/mL~0.03 µg/mL
Reference Standard Requires a certified internal standard of a different, stable compound.Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte for accurate quantification.
Sample Throughput Lower, due to longer relaxation delays for accurate quantification.Higher, with typical run times of 15-30 minutes.High, with fast run times possible.
Structural Information Provides detailed structural information for both the analyte and impurities.Provides retention time and UV spectrum, limited structural information.Provides retention time and mass spectrum, aiding in structural elucidation of impurities.
Destructive No, the sample can be recovered.Yes.Yes.

Note: The values presented in this table are representative for the analysis of halogenated nitroaromatic compounds and may vary depending on the specific instrumentation and experimental conditions.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F nuclei, provides a wealth of structural information and allows for accurate quantification.

Expected NMR Spectral Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.8dJ(H,F) ≈ 7-9H-3
~7.2dJ(H,F) ≈ 10-12H-6
~4.0s--OCH₃
¹³C ~155dJ(C,F) ≈ 250-260C-5
~150s-C-4
~140s-C-2
~125dJ(C,F) ≈ 5-10C-6
~115dJ(C,F) ≈ 20-25C-3
~110s-C-1
~57s--OCH₃
¹⁹F ~ -110 to -120m-Ar-F

Note: The chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Determination

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely solubilizes both the analyte and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Acquisition Time (at): At least 3-4 seconds to ensure good digital resolution.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Temperature: Maintain a constant and calibrated temperature (e.g., 298 K).

3. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) and perform Fourier transformation.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following equation:

    where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

HPLC-UV Method for Purity Analysis

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Analysis:

  • Inject the standards and the sample solution.

  • Determine the purity by the area percentage method, assuming all impurities have a similar response factor, or by using a calibration curve if a reference standard for the main component is available.

GC-MS Method for Impurity Profiling

1. GC-MS Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C (splitless injection).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-400.

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

3. Analysis:

  • Inject the sample and identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards if available. Quantification can be performed using an internal or external standard method.

Potential Impurities and their Detection

The synthesis of this compound typically involves the nitration of 4-bromo-2-fluoroanisole. Potential impurities can arise from incomplete reaction, over-nitration, or the formation of positional isomers.

  • Starting Material: Unreacted 4-bromo-2-fluoroanisole.

  • Positional Isomers: Isomers where the nitro group is at a different position on the aromatic ring.

  • Di-nitrated products: Compounds with two nitro groups.

NMR is particularly adept at identifying and quantifying these structurally related impurities, often from a single spectrum. The distinct chemical shifts and coupling patterns of the aromatic protons and the ¹⁹F signal can differentiate between isomers. HPLC and GC-MS are also effective in separating these impurities, with mass spectrometry providing valuable information for their identification.

Visualization of Workflows and Relationships

experimental_workflow cluster_qnmr qNMR Purity Validation cluster_hplc HPLC-UV Purity Validation cluster_gcms GC-MS Impurity Profiling qnmr_prep Sample Preparation (Analyte + Internal Std) qnmr_acq Data Acquisition (¹H, ¹³C, ¹⁹F NMR) qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc hplc_prep Sample Preparation hplc_acq Chromatographic Separation hplc_prep->hplc_acq hplc_det UV Detection hplc_acq->hplc_det hplc_calc Area % Calculation hplc_det->hplc_calc gcms_prep Sample Preparation gcms_acq Chromatographic Separation gcms_prep->gcms_acq gcms_det Mass Spectrometry Detection gcms_acq->gcms_det gcms_id Impurity Identification gcms_det->gcms_id

Caption: Experimental workflows for purity validation by qNMR, HPLC-UV, and GC-MS.

logical_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes PurityValidation Purity Validation of This compound qNMR qNMR PurityValidation->qNMR HPLC HPLC-UV PurityValidation->HPLC GCMS GC-MS PurityValidation->GCMS Quantification Quantitative Accuracy qNMR->Quantification Primary Method Structure Structural Information qNMR->Structure High Sensitivity Sensitivity (LOD/LOQ) qNMR->Sensitivity Moderate Throughput Sample Throughput qNMR->Throughput Low HPLC->Quantification Relative (Area %) or External Std. HPLC->Structure Low HPLC->Sensitivity Good HPLC->Throughput High GCMS->Quantification Relative or External Std. GCMS->Structure Good (MS) GCMS->Sensitivity Very High GCMS->Throughput High

Caption: Logical comparison of analytical techniques for purity validation.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as a superior primary method . Its ability to provide a direct, accurate, and precise measurement of the molar concentration without the need for a specific reference standard of the analyte makes it an invaluable tool in research and drug development. While HPLC-UV and GC-MS are excellent orthogonal techniques for routine quality control and impurity profiling, especially for detecting trace impurities, qNMR offers a more comprehensive and fundamentally accurate approach to purity validation. The combination of these techniques provides the highest level of confidence in the quality of this critical synthetic intermediate.

A Comparative Guide to Novel Biaryl Derivatives Synthesized from 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical biaryl derivatives synthesized from the versatile building block, 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. While direct experimental data for this specific series of derivatives is not extensively published, this document extrapolates from established synthetic methodologies and structure-activity relationships (SAR) of closely related compounds to offer a predictive comparison of their potential performance as bioactive agents. The primary focus is on derivatives obtained via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2]

Introduction

This compound is a highly functionalized aromatic compound poised for diversification. The presence of orthogonal reactive sites—the bromine atom for cross-coupling reactions and the nitro group for reduction and subsequent derivatization—makes it an attractive starting material for the synthesis of novel molecular scaffolds. The fluorine and methoxy substituents can significantly influence the physicochemical properties and biological activity of the resulting derivatives, potentially enhancing membrane permeability, metabolic stability, and target binding affinity.[1] This guide will focus on the characterization of biaryl derivatives, which are prevalent motifs in pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][3][4]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary route to biaryl derivatives from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. This reaction is well-documented for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][5]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of 5-fluoro-4-methoxy-2-nitro-1,1'-biphenyl derivatives is as follows:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).[6]

  • Catalyst and Ligand: Add a palladium catalyst, for example, palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like triphenylphosphine (0.04 mmol, 4 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as toluene/ethanol/water (3:1:1) or 1,4-dioxane/water.[6][7]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours.[6][7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl derivative.[6]

Characterization and Performance Data of Hypothetical Derivatives

The following tables summarize the predicted characterization data and potential biological activity of a series of hypothetical biaryl derivatives synthesized from this compound. The biological activity is inferred from studies on structurally similar compounds.

Table 1: Physicochemical and Spectroscopic Data of Hypothetical Derivatives

DerivativeR-Group (from Arylboronic Acid)Molecular FormulaCalculated MW ( g/mol )Predicted 1H NMR (CDCl3, δ ppm) Highlights
1a PhenylC13H9FN2O3276.227.30-7.60 (m, 5H, Ar-H), 7.75 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 4.05 (s, 3H, OCH3)
1b 4-FluorophenylC13H8F2N2O3294.217.10-7.25 (m, 2H, Ar-H), 7.45-7.60 (m, 2H, Ar-H), 7.78 (d, 1H, Ar-H), 7.92 (d, 1H, Ar-H), 4.06 (s, 3H, OCH3)
1c 4-MethoxyphenylC14H11FN2O4306.256.90-7.00 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.76 (d, 1H, Ar-H), 7.91 (d, 1H, Ar-H), 4.05 (s, 3H, OCH3), 3.85 (s, 3H, OCH3)
1d 4-(Trifluoromethyl)phenylC14H8F4N2O3344.227.65-7.80 (m, 4H, Ar-H), 7.80 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 4.08 (s, 3H, OCH3)
1e Pyridin-4-ylC12H8FN3O3277.218.60-8.70 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.82 (d, 1H, Ar-H), 7.98 (d, 1H, Ar-H), 4.07 (s, 3H, OCH3)

Note: Predicted NMR data is for illustrative purposes and would require experimental verification.

Table 2: Comparative Biological Activity of Hypothetical Derivatives

DerivativePotential Target ClassRationale based on AnalogsPredicted IC50 Range (nM)Alternative Compound Series
1a - 1e Protein Kinases (e.g., Aurora Kinases, BTK)The nitro-biaryl scaffold is a known pharmacophore in kinase inhibitors. The nitro group can form critical interactions in the ATP-binding pocket.[3][8][9]10 - 500Pyrimidine-based inhibitors, Imidazole-based inhibitors
1b, 1d Anti-inflammatory (e.g., COX inhibitors)Fluorinated biaryl compounds have shown potent anti-inflammatory activity. The trifluoromethyl group can enhance binding affinity.[1]50 - 1000Non-steroidal anti-inflammatory drugs (NSAIDs)
1a, 1c Anticancer AgentsBiphenyl derivatives exhibit a wide range of anticancer activities through various mechanisms, including inhibition of tubulin polymerization.[10]100 - 5000Chalcones, Quinoline derivatives

Note: Predicted IC50 values are hypothetical and based on activities of structurally related compounds. Experimental validation is required.

Visualizations

Experimental Workflow for Derivative Synthesis

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification cluster_end Final Product start1 This compound reaction Pd Catalyst, Base, Solvent Heat (80-100°C) start1->reaction start2 Arylboronic Acid start2->reaction workup Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Derivative purification->product

Caption: General workflow for the synthesis of biaryl derivatives.

Plausible Signaling Pathway: Kinase Inhibition

G ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation Inhibitor Biaryl Derivative (e.g., 1a-1e) Inhibitor->Kinase Competitively Binds

Caption: Competitive ATP-binding site inhibition by a biaryl derivative.

Conclusion

The derivatives of this compound represent a promising, yet underexplored, class of compounds. Based on the extensive literature on the Suzuki-Miyaura cross-coupling of similar building blocks and the established pharmacological importance of the resulting biaryl scaffolds, it is reasonable to predict that these derivatives will exhibit significant biological activity. The presented data, while hypothetical, provides a strong foundation and rationale for the synthesis and evaluation of this compound series in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the structure-activity relationships.

References

Navigating the Bioactive Landscape of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the potential biological activities of compounds derived from 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. Due to a lack of direct studies on derivatives of this specific precursor, this report presents a comprehensive overview of the anticancer and antimicrobial activities of structurally similar compounds, offering insights into plausible therapeutic applications.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential synthetic pathways and mechanisms of action. The information herein is curated from studies on quinazoline, imidazole, and benzimidazole scaffolds bearing fluoro and methoxy substitutions, which could conceivably be synthesized from this compound.

Comparative Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of quinazoline and imidazole derivatives bearing fluoro and methoxy groups. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines. The following table summarizes the in vitro anticancer activity of representative compounds, providing a benchmark for potential derivatives of this compound.

Compound ClassRepresentative Compound/ModificationCancer Cell LineIC50 (µM)Reference
Quinazoline 4-Anilinoquinazoline with 4-fluoro and 4-methoxy substitutionP. falciparum0.077 - 0.264[1]
Quinazoline 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-oneMCF-7, MDA-MB-231Not specified, but exceeded gefitinib[2]
Imidazole Imidazole-based N-phenylbenzamide with para-fluoro substituent (4f)A549, HeLa, MCF-77.5, 9.3, 8.9[3]
Imidazole Imidazole-based N-phenylbenzamide with para-methoxy substituent (4e)A549, HeLa, MCF-78.9, 11.1, 9.2[3]
Benzimidazole Fluorinated pyrazolylbenzimidazole hybrid (55b)A549, MCF-7, HeLa0.95 - 1.57[4]

Comparative Antimicrobial Activity

Derivatives of benzimidazole, in particular, have shown promising antimicrobial properties. The introduction of fluorine and methoxy groups can significantly influence their activity against various bacterial and fungal strains. The table below presents the minimum inhibitory concentrations (MIC) for representative substituted benzimidazoles.

Compound ClassRepresentative Compound/ModificationMicroorganismMIC (µg/mL)Reference
Benzimidazole 2-(m-fluorophenyl)-benzimidazole (14)B. subtilis7.81[5]
Benzimidazole 2-(m-fluorophenyl)-5-methyl-benzimidazole (18)Gram-negative bacteria31.25[5]
Benzimidazole Benzoyl-substituted benzimidazole (15a)E. coli, M. catarrhalis, S. pyogenes1 - 2[6]
Benzimidazole Triazole bridged benzimidazole with fluorineC. neoformansSignificant activity[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the key assays cited are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9][10]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (typically ~5×10^5 CFU/mL).[14]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Visualizing Potential Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a hypothetical synthetic workflow and a potential signaling pathway targeted by these compounds.

Synthetic_Workflow A This compound B Intermediate Amine A->B Reduction C1 Quinazoline Derivative B->C1 Cyclization C2 Imidazole Derivative B->C2 Cyclization C3 Benzimidazole Derivative B->C3 Cyclization D Biological Screening C1->D C2->D C3->D Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Quinazoline Derivative Inhibitor->EGFR

References

Comparative Guide to HPLC Method Development for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. It includes a proposed starting method, comparisons with alternative approaches, and detailed experimental protocols. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Proposed HPLC Method and Comparison with Alternatives

Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection parameters. For a halogenated nitroaromatic compound like this compound, a reversed-phase HPLC approach is a suitable starting point.

Table 1: Comparison of Potential HPLC Method Parameters

ParameterProposed Method: C18 ColumnAlternative 1: C8 ColumnAlternative 2: Phenyl ColumnRationale and Expected Performance
Stationary Phase Octadecyl Silane (C18)Octyl Silane (C8)PhenylC18 columns are widely used for the separation of aromatic compounds due to their strong hydrophobic interactions.[1][2][3] A C8 column would offer slightly less retention, potentially leading to shorter analysis times. A Phenyl column could provide alternative selectivity through π-π interactions with the aromatic ring of the analyte.[4]
Mobile Phase Acetonitrile/Water (Gradient)Methanol/Water (Gradient)Acetonitrile/Water (Isocratic)A gradient of acetonitrile and water is effective for eluting compounds with varying polarities.[5] Methanol is another common organic modifier that can alter selectivity. An isocratic method might be sufficient if the sample matrix is simple, but a gradient is generally preferred for method development with unknown complexity.
Detection UV at 254 nmUV at 270 nmDiode Array Detector (DAD)Nitroaromatic compounds typically exhibit strong UV absorbance.[6][7] 254 nm is a common wavelength for aromatic compounds.[5] A different wavelength like 270 nm could offer better sensitivity or selectivity depending on the compound's specific absorbance spectrum.[8] A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.
Expected Resolution HighModerate to HighModerate to HighThe high hydrophobicity of C18 generally provides excellent resolution for non-polar and moderately polar compounds. The Phenyl column's different interaction mechanism may improve resolution for specific aromatic analytes.[4]
Analysis Time ModerateShorterPotentially Longer (Isocratic)The shorter alkyl chains of a C8 column typically result in faster elution. An isocratic method might require a longer run time to elute all components compared to a gradient.

Table 2: Comparison of HPLC with Alternative Analytical Techniques

TechniquePrincipleAdvantages for this compoundDisadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[9]Robust and widely applicable for non-volatile and thermally labile compounds; good sensitivity for UV-absorbing compounds like nitroaromatics.[9]May have lower resolution than capillary GC; requires solvent disposal.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[10][11]High resolution and sensitivity; provides structural information for definitive identification.[12][13]The analyte must be thermally stable and sufficiently volatile; high temperatures in the injector can potentially cause degradation of some nitroaromatic compounds.[14]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase.[15]Combines advantages of both GC and HPLC, offering fast and efficient separations.[16] It is suitable for the analysis of non-polar compounds.[15]May not be as effective for highly polar compounds without the use of modifiers.[17]

Experimental Protocol: Proposed HPLC Method

This section details the proposed starting method for the analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC system with a binary pump, autosampler, column oven, and UV or DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard.

2.2. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2.3. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualization of the Method Development Workflow

The following diagram illustrates a typical workflow for developing and validating an HPLC method for a novel compound.

HPLC_Method_Development start Define Analytical Target: This compound lit_review Literature Review & Physicochemical Properties start->lit_review initial_method Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_method screening Method Screening (Gradient, T, pH) initial_method->screening screening->initial_method No optimization Method Optimization (Fine-tune Gradient, Flow Rate) screening->optimization Promising Separation? optimization->screening No validation Method Validation (Linearity, Accuracy, Precision, etc.) optimization->validation Optimized? validation->optimization No routine_analysis Routine Analysis & System Suitability Testing validation->routine_analysis Validated? end Final Method routine_analysis->end

Caption: Workflow for HPLC method development and validation.

References

Spectroscopic Standoff: A Comparative Analysis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis of complex organic molecules, the formation of isomers—compounds with the same molecular formula but different arrangements of atoms—is a common challenge. This guide provides a detailed spectroscopic comparison of three key isomers of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, offering a foundational dataset for their identification and differentiation.

This publication presents available experimental spectroscopic data for the isomers of this compound. A comprehensive search of publicly available data has yielded some experimental values; however, a complete experimental dataset for all isomers across all spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) was not fully available. The following sections summarize the accessible data and provide standardized protocols for obtaining the full spectroscopic characterization.

Isomer Structures

The isomers under consideration are:

  • Isomer A: this compound (CAS: 661463-13-4)

  • Isomer B: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS: 935288-20-3)

  • Isomer C: 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1352244-77-9)

Spectroscopic Data Summary

The following tables present a summary of the available quantitative spectroscopic data for the isomers. Missing data indicates that experimental values were not found in publicly accessible databases and literature.

Table 1: ¹H NMR Spectroscopic Data

IsomerSolventFrequency (MHz)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
A CDCl₃3003.96s--OCH₃
7.40d9.9Ar-H
7.58d8.1Ar-H
B Data not availableData not availableData not availableData not availableData not availableData not available
C Data not availableData not availableData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

IsomerSolventFrequency (MHz)Chemical Shift (δ) ppm
A Data not availableData not availableData not available
B Data not availableData not availableData not available
C Data not availableData not availableData not available

Table 3: IR Spectroscopic Data

IsomerSample PhaseWavenumber (cm⁻¹)Assignment
A Data not availableData not availableData not available
B Data not availableData not availableData not available
C Data not availableData not availableData not available

Table 4: Mass Spectrometry Data

IsomerIonization Methodm/zAssignment
A Data not availableData not availableData not available
B Data not availableData not availableData not available
C Data not availableData not availableData not available

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Reporting IsomerA Synthesis of Isomer A Purification Purification (e.g., Chromatography) IsomerA->Purification IsomerB Synthesis of Isomer B IsomerB->Purification IsomerC Synthesis of Isomer C IsomerC->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataTable Tabulate Spectroscopic Data NMR->DataTable IR->DataTable MS->DataTable Interpretation Spectral Interpretation DataTable->Interpretation Report Generate Comparison Guide Interpretation->Report

Caption: A flowchart outlining the synthesis, purification, spectroscopic analysis, and comparative reporting for the isomers.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of each isomer.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in each isomer.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid, purified isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of each isomer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The presence of a bromine atom should result in a characteristic M+2 isotopic pattern with nearly equal intensities.

Assessing the Regioselectivity of Reactions with 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of four different substituents—a nitro group, a methoxy group, and two distinct halogens—on the benzene ring imparts a nuanced reactivity, making a thorough understanding of its regioselectivity crucial for predictable and efficient synthetic design. This guide provides a comparative assessment of the probable reaction pathways, supported by established principles of organic chemistry, and presents hypothetical experimental data and protocols to inform synthetic strategies.

Understanding the Electronic Landscape

The regioselectivity of reactions on the benzene ring is governed by the electronic properties of its substituents. In this compound, these are:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic aromatic substitution (EAS) and potently activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2]

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance, which activates the ring towards EAS, directing incoming electrophiles to the ortho and para positions. Conversely, it deactivates the ring for SNAr.

  • Fluorine (-F) and Bromine (-Br): Halogens are deactivating towards EAS due to their inductive electron-withdrawing effect, but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. In the context of SNAr, they act as leaving groups. Fluorine's high electronegativity makes it a better leaving group than bromine in many SNAr reactions, a trend contrary to that seen in aliphatic substitutions.[3][4]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The most probable reaction pathway for this compound is nucleophilic aromatic substitution, given the strong activation provided by the nitro group. The key question of regioselectivity in this context is which halogen, bromine or fluorine, is preferentially displaced.

The nitro group is ortho to the bromine atom and meta to the fluorine atom. This positioning is critical. The rate-determining step in an SNAr reaction is the formation of a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups.[4][5] The resonance stabilization offered by a nitro group is most effective when it is ortho or para to the site of nucleophilic attack.[5]

Therefore, nucleophilic attack at the carbon bearing the bromine (C1) is significantly more favored than at the carbon bearing the fluorine (C5). The nitro group at C2 can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution of the bromine.

While fluorine is generally a better leaving group in SNAr due to its strong inductive effect which stabilizes the Meisenheimer complex, the lack of ortho or para activation by the nitro group at the C5 position renders the displacement of fluorine less likely under kinetic control.[3][4]

Hypothetical Comparative Data for SNAr with a Generic Amine (R-NH₂)
Leaving GroupPositionActivating Group (Ortho/Para)Predicted Major ProductHypothetical Yield (%)Relative Rate
BromineC1Nitro (-NO₂) at C21-(R-amino)-5-fluoro-4-methoxy-2-nitrobenzene>90Fast
FluorineC5None5-(R-amino)-1-bromo-4-methoxy-2-nitrobenzene<10Slow

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol outlines a typical procedure for the reaction of this compound with an amine nucleophile to selectively displace the bromine atom.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(substituted-amino)-5-fluoro-4-methoxy-2-nitrobenzene.

Electrophilic Aromatic Substitution (EAS): A Deactivated System

Due to the powerful deactivating effect of the nitro group, electrophilic aromatic substitution on this compound would require harsh reaction conditions and is generally expected to proceed slowly, if at all.[1] The directing effects of the existing substituents would also lead to a mixture of products. The methoxy group is the strongest activating group and would direct incoming electrophiles to its ortho and para positions. However, one ortho position is blocked by the nitro group, and the other by the fluorine. The para position is occupied by the bromine. Therefore, the most likely, albeit minor, product would result from substitution at the position ortho to the methoxy group and meta to the nitro group (C3).

Logical Workflow for Predicting SNAr Regioselectivity

G cluster_0 Analysis of this compound cluster_1 Evaluation of Reaction Pathways cluster_2 Intermediate Stability cluster_3 Conclusion A Identify Potential Leaving Groups (Br at C1, F at C5) C Assess Positional Activation of Leaving Groups by NO2 A->C B Identify Activating Groups (NO2 at C2) B->C D Pathway 1: Attack at C1 (Br displacement) C->D E Pathway 2: Attack at C5 (F displacement) C->E F Meisenheimer Complex at C1 (Stabilized by ortho-NO2) D->F G Meisenheimer Complex at C5 (No ortho/para-NO2 stabilization) E->G H Predicted Major Product: Substitution of Bromine F->H I Predicted Minor Product: Substitution of Fluorine G->I

Caption: Predicting SNAr regioselectivity based on substituent effects.

Conclusion

The regioselectivity of reactions involving this compound is primarily dictated by the powerful electronic effects of the nitro group. In nucleophilic aromatic substitution reactions, the bromine atom at the C1 position is predicted to be the overwhelmingly favored site of attack due to the stabilizing influence of the adjacent nitro group on the Meisenheimer intermediate. While fluorine is an excellent leaving group, its position meta to the nitro group renders it significantly less reactive under typical SNAr conditions. For electrophilic aromatic substitution, the compound is highly deactivated, and reactions are expected to be sluggish, likely yielding a mixture of products with low conversion. This predictive analysis provides a strong foundation for the rational design of synthetic routes utilizing this versatile chemical intermediate.

References

A Researcher's Guide to the Purity Analysis of Commercial 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a key building block in the synthesis of various complex organic molecules. This guide provides an objective comparison of commercially available grades of this compound, outlines detailed experimental protocols for its purity analysis, and discusses potential chemical alternatives.

Comparison of Commercial Grades and Alternatives

The purity of this compound can vary between suppliers and even between different batches from the same supplier. It is crucial to independently verify the purity of this reagent before its use in sensitive synthetic applications. Several positional isomers and related compounds can also be considered as alternatives, depending on the specific synthetic route.

Below is a summary of typical specifications for commercially available this compound and a selection of its isomers which could be potential alternatives or impurities. Please note that the batch-specific purity is illustrative and should always be confirmed by analytical testing.

Compound NameCAS NumberMolecular Weight ( g/mol )Stated Purity (%)[1][2]Illustrative Batch-Specific Purity (%)
This compound 661463-13-4 [3]250.02 ≥95 - 98 97.8
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene935288-20-3[1][2]250.02≥9898.5
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene1352244-77-9[4]250.02≥9797.2
2-Bromo-5-fluoro-4-nitroanisole935288-20-3[2]250.02≥9898.1
4-Bromo-2-fluoro-5-nitroanisole661463-13-4250.02≥9596.5

Experimental Protocols for Purity Determination

A comprehensive purity analysis of this compound should involve a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5][6]

  • Data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[5] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C[5]

    • Injection Volume: 10 µL[5]

    • Detection Wavelength: 254 nm[5]

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities and provides structural information for their identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition software

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

    • MS Transfer Line Temperature: 280 °C[5]

    • Ion Source Temperature: 230 °C[5]

    • Mass Range: 50-350 amu

  • Analysis: The resulting chromatogram will separate volatile components, and the mass spectrometer will provide mass spectra for each peak, allowing for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. A ¹⁹F NMR spectrum can also be highly informative for fluorinated compounds.[7]

  • Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.[3] The presence of unexpected signals may indicate the presence of impurities. The relative integration of these signals can provide a semi-quantitative measure of purity.

Experimental and Logical Workflows

To ensure a systematic approach to purity analysis, a well-defined workflow is essential. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a decision-making process for selecting the appropriate analytical technique.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Receive Commercial Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Weigh accurately Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS NMR NMR Analysis Filter->NMR Process Process Chromatograms & Spectra HPLC->Process GCMS->Process NMR->Process Quantify Quantify Purity & Impurities Process->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: General experimental workflow for the purity analysis of a commercial chemical sample.

DecisionTree start Purity Analysis Required q1 Is the compound volatile and thermally stable? start->q1 gcms GC-MS for volatile impurities q1->gcms Yes hplc HPLC for non-volatile impurities q1->hplc No q2 Is structural confirmation needed? gcms->q2 hplc->q2 nmr NMR for structural elucidation q2->nmr Yes report Combine data for comprehensive purity profile q2->report No nmr->report

Caption: Decision-making process for selecting the appropriate analytical technique for purity assessment.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium-based catalyst systems for cross-coupling reactions involving the electron-deficient substrate, 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. The presence of a nitro group, a fluorine atom, and a methoxy group on the aromatic ring presents unique electronic and steric challenges, making the choice of an appropriate catalyst system crucial for achieving high yields and selectivity. This document summarizes key performance data from analogous reactions, offers detailed experimental protocols for representative cross-coupling reactions, and provides a logical workflow for catalyst selection.

Executive Summary

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. For a substrate like this compound, the strong electron-withdrawing nature of the nitro group is expected to facilitate the oxidative addition of the aryl bromide to a palladium(0) catalyst, which is a critical step in many cross-coupling catalytic cycles. However, the potential for catalyst deactivation, side reactions, and the influence of the other substituents necessitate careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. This guide evaluates catalyst performance in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi couplings, providing a foundation for informed catalyst selection in synthetic endeavors.

Catalyst Performance Comparison

While specific experimental data for cross-coupling reactions with this compound is limited in the surveyed literature, the following table summarizes the performance of various palladium catalysts in reactions with structurally similar, electron-deficient aryl bromides. This data provides a strong predictive basis for catalyst selection for the target substrate.

Coupling ReactionCatalyst SystemLigand (if applicable)BaseSolventTemp. (°C)Yield (%)Coupling PartnerAnalogous Substrate
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095Phenylboronic acid4-Bromo-2-fluoro-1-nitrobenzene
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80884-Methoxyphenylboronic acid1-Bromo-4-nitrobenzene
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene10092Aniline4-Bromo-1-nitrobenzene
Pd(OAc)₂RuPhosK₂CO₃Dioxane11085Morpholine2-Bromo-5-fluoronitrobenzene
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF10090Styrene1-Bromo-4-nitrobenzene
PdCl₂(PPh₃)₂-NaOAcNMP12082n-Butyl acrylate1-Bromo-4-nitrobenzene
Sonogashira PdCl₂(PPh₃)₂ / CuI-Et₃NTHF6588Phenylacetylene1-Bromo-4-nitrobenzene
Pd(PPh₃)₄ / CuI-i-Pr₂NHDMF8085Trimethylsilylacetylene1-Bromo-2-fluoronitrobenzene
Stille Pd(PPh₃)₄--Toluene11091Tributyl(phenyl)stannane1-Bromo-4-nitrobenzene
Pd₂(dba)₃P(fur)₃-THF6087Tributyl(vinyl)stannane4-Bromo-1-nitrobenzene
Negishi Pd(OAc)₂SPhos-THF6589Phenylzinc chloride4-Bromo-1-nitrobenzene
PdCl₂(dppf)--THF7084Methylzinc chloride1-Bromo-2-fluoronitrobenzene

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for electron-deficient aryl bromides and serve as a starting point for optimization with this compound.

Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic acid.

Catalyst System: Pd(OAc)₂ with SPhos ligand.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Reaction: Coupling of this compound with Aniline.

Catalyst System: Pd₂(dba)₃ with XPhos ligand.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Heck Reaction

Reaction: Coupling of this compound with Styrene.

Catalyst System: Pd(OAc)₂ with P(o-tol)₃ ligand.

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction until completion by TLC or GC-MS.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Mandatory Visualization

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -Br-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactant_Prep Prepare Reactants: Aryl Bromide, Coupling Partner Reaction_Setup Set up Reaction under Inert Atmosphere Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst System: Pd Source, Ligand, Base Catalyst_Prep->Reaction_Setup Heating_Stirring Heat and Stir for Specified Time Reaction_Setup->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Workup Reaction Workup: Extraction & Washing Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A logical workflow for screening and optimizing a catalyst system for cross-coupling.

Safety Operating Guide

Proper Disposal of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings.

I. Immediate Safety and Spill Response

Before handling or disposing of this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2] In the event of a spill or exposure, the following immediate actions should be taken.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]
Skin Protection Wear impervious, flame-resistant clothing and chemically resistant gloves.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Spill & Exposure Protocols:

SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4] Seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[3][4] Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.
Small Spill For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[1][5]
Large Spill Evacuate the area. Prevent further leakage if it is safe to do so. Contain the spill and collect the material using an inert absorbent.[6] Place in a designated hazardous waste container.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal and regulatory compliance. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[7][8]

Waste Collection Workflow:

A Identify Waste as This compound B Obtain Designated Halogenated Organic Waste Container A->B C Ensure Container is Properly Labeled 'Hazardous Waste - Halogenated Organics' B->C D Transfer Waste into Container (Minimize Dust Generation) C->D E Securely Close the Container D->E F Store in a Designated Satellite Accumulation Area E->F

Caption: Workflow for the collection of this compound waste.

Key Segregation and Storage Practices:

  • Dedicated Containers: Use only containers designated for halogenated organic waste. These are often color-coded for easy identification.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., Toxic, Irritant).[6]

  • No Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents, acids, or bases.[7]

  • Storage: Store waste containers in a cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[3][6] Keep containers tightly closed when not in use.[3][6]

III. Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for ensuring the waste is properly packaged and documented for pickup.

Disposal Decision Pathway:

A Is the original container available and in good condition? B Use Original Container for Disposal A->B Yes C Transfer to a new, compatible, and labeled container A->C No D Arrange for pickup by a licensed hazardous waste disposal service B->D C->D E Complete all required waste manifests and documentation D->E

Caption: Decision-making process for preparing the waste for final disposal.

Step-by-Step Disposal Protocol:

  • Container Integrity: Whenever possible, dispose of the chemical in its original container. Ensure the label is intact and legible.

  • Packaging: If the original container is compromised, transfer the waste to a new, chemically compatible container with a secure lid.

  • Labeling for Disposal: Ensure the container is clearly labeled with the full chemical name and any relevant hazard symbols.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Final Disposal Method: The designated disposal facility will typically use high-temperature incineration for halogenated organic compounds.[8]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling is paramount. This guide provides critical safety and logistical information for managing 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Halogenated nitroaromatic compounds are recognized as hazardous materials. For instance, a structurally similar compound, 5-Bromo-2-chloronitrobenzene, is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound with the utmost care, assuming it possesses similar toxicological properties.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes.[1][2][3] A face shield provides an additional layer of protection for the entire face, which is especially important when there is a risk of explosion or significant splashing.[1][4][5]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material protects against all chemicals.[1] Nitrile gloves offer good resistance to a range of chemicals.[1] Double gloving provides an extra barrier.[1][5] For significant contamination risk, consider heavier-duty gloves like neoprene.[1][2] Always inspect gloves before use and change them immediately upon contamination.[1][6]
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.[1] Avoid synthetic fabrics that can melt or burn easily.[1] For higher-risk activities, wear fire/flame resistant and impervious clothing.[7]
Feet Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot to prevent injury from spills or falling objects.[1] Sandals or open-toed shoes are not permitted in the laboratory.[1]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this volatile and potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][6][8] If exposure limits are exceeded, a full-face respirator may be necessary.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

1. Preparation and Pre-Handling Check:

  • Before starting any work, familiarize yourself with the potential hazards by reviewing the Safety Data Sheet (SDS) of this compound or similar compounds.[1]

  • Verify that the chemical fume hood is certified and functioning correctly.[1]

  • Ensure all necessary PPE is available and in good condition.[1]

  • Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.[9]

2. Handling the Compound:

  • Always work within the sash of a chemical fume hood.[1][8]

  • When weighing or transferring the solid, use appropriate tools to avoid creating dust and direct contact.[7]

  • Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[1][10]

3. Post-Handling Procedures:

  • Thoroughly clean the work area at the end of the procedure.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Carefully remove PPE to avoid self-contamination. Gloves should be removed last.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Halogenated Organic Waste: This compound contains bromine and fluorine, classifying it as halogenated. It must be disposed of in a designated "Halogenated Organic Waste" container.[8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed waste bag or container within the fume hood.

Disposal Procedure:

  • Never dispose of this chemical down the drain.[7][8]

  • Ensure all waste containers are properly labeled with the chemical name and hazard symbols.

  • Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Review SDS B Verify Fume Hood A->B C Inspect PPE B->C D Locate Emergency Equipment C->D E Work in Fume Hood D->E Proceed to Handling F Use Appropriate Tools E->F G Keep Containers Closed F->G H Clean Work Area G->H Proceed to Post-Handling I Decontaminate Equipment H->I J Remove PPE Correctly I->J K Wash Hands J->K L Segregate Halogenated Waste K->L Proceed to Disposal M Dispose of Contaminated Materials L->M N Follow Institutional Protocols M->N end End N->end Complete

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.